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Core Science & Biosynthesis

Foundational

Pharmacokinetic Profiling of Dicyclopropyl-Methylamine Derivatives: A Comprehensive Guide to ADME Optimization and Mechanistic Evaluation

The Mechanistic Rationale: Why Dicyclopropyl-Methylamine? In modern medicinal chemistry, the dicyclopropyl-methylamine (DCPM) motif (CAS: 13375-29-6) is frequently deployed as a strategic building block to optimize the p...

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Author: BenchChem Technical Support Team. Date: April 2026

The Mechanistic Rationale: Why Dicyclopropyl-Methylamine?

In modern medicinal chemistry, the dicyclopropyl-methylamine (DCPM) motif (CAS: 13375-29-6) is frequently deployed as a strategic building block to optimize the pharmacokinetic (PK) and pharmacodynamic properties of small molecules. Found in advanced [1] and potent centrally acting agents, the DCPM scaffold serves a dual purpose: it imparts significant steric bulk to enforce conformational restriction, and it modulates metabolic stability.

The Causality of Metabolic Shielding: The cyclopropane ring possesses unique sp²-like character in its C-C bonds, which consequently increases the s-character of the adjacent C-H bonds. This structural phenomenon results in a high C-H bond dissociation energy (approximately 106 kcal/mol), making the carbon adjacent to the amine highly resistant to initial hydrogen atom abstraction by Cytochrome P450 (CYP) enzymes. Consequently, DCPM derivatives often exhibit drastically reduced rates of N-dealkylation compared to their straight-chain alkyl or simple cycloalkyl counterparts.

The Risk of Bioactivation: However, the integration of cyclopropylamines is a double-edged sword. The inherent ring strain (~27.5 kcal/mol per ring) makes the moiety susceptible to single-electron oxidation by enzymes such as CYP3A4 or CYP1A2. As observed in the [2], this oxidation can generate a radical cation that undergoes rapid ring-opening, forming a highly reactive iminium species. If not intercepted, these electrophiles can covalently bind to hepatic proteins, leading to idiosyncratic hepatotoxicity. Therefore, PK profiling of DCPM derivatives must inherently pair clearance assays with reactive metabolite trapping.

Pathway Visualization: Metabolic Fate

The following diagram illustrates the divergent metabolic pathways of DCPM derivatives, highlighting the critical balance between stable clearance and toxicological bioactivation.

G DCPM DCPM Derivative (Parent Drug) CYP CYP450 Oxidation (e.g., CYP3A4, CYP1A2) DCPM->CYP Hepatic Metabolism Stable Stable Hydroxylation (Clearance) CYP->Stable High C-H Bond Energy Favors Stability RingOpen Ring-Opening Bioactivation CYP->RingOpen Steric Strain Release Reactive Reactive Electrophile (Iminium / Radical) RingOpen->Reactive GSH GSH Trapping (In Vitro Assay) Reactive->GSH + Glutathione Tox Protein Adduction (Hepatotoxicity) Reactive->Tox In Vivo Accumulation

Metabolic pathways of DCPM derivatives highlighting stability vs. reactive ring-opening.

Self-Validating Experimental Protocols

To ensure data integrity and trustworthiness, the following protocols are designed as self-validating systems. Every assay includes internal mechanisms to confirm that the biological matrix is active and the analytical detection is uncompromised.

Protocol A: In Vitro Microsomal Stability & GSH Trapping

This dual-purpose assay determines intrinsic clearance ( ) while simultaneously screening for reactive ring-opened metabolites.

Causality & Rationale: Human Liver Microsomes (HLM) provide the necessary Phase I enzymes. Glutathione (GSH) is added at supra-physiological concentrations (5 mM) to act as a nucleophilic "sink." If the DCPM ring opens to form an electrophile, GSH will trap it, forming a stable adduct detectable via mass spectrometry (neutral loss scan of 129 Da).

Step-by-Step Methodology:

  • Matrix Preparation: Prepare a 1 mg/mL suspension of pooled HLMs in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Trapping Agent Addition: Supplement the matrix with 5 mM reduced Glutathione (GSH).

  • Compound Spiking: Add the DCPM derivative to a final concentration of 1 µM. Self-Validation Step: In parallel wells, run Verapamil (high clearance control) and Warfarin (low clearance control).

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding a 1 mM NADPH regenerating system.

  • Kinetic Sampling: At and minutes, extract 50 µL aliquots and quench immediately in 150 µL of ice-cold acetonitrile containing a Stable-Isotope Labeled Internal Standard (SIL-IS).

  • Centrifugation & Analysis: Centrifuge at 4,000 rpm for 15 minutes at 4°C. Analyze the supernatant via UHPLC-MS/MS.

  • Validation Check: The assay is only deemed valid if Verapamil exhibits a min and Warfarin exhibits a min.

Protocol B: In Vivo Pharmacokinetic Profiling (Rodent Model)

Understanding the volume of distribution ( ) and absolute bioavailability ( ) is critical, as the lipophilic nature of the dicyclopropyl group often drives the compound into deep tissue compartments, as seen in the [3].

Causality & Rationale: A crossover design (IV vs. PO) is utilized to calculate absolute bioavailability. Because DCPM derivatives are highly lipophilic, standard aqueous vehicles will cause precipitation in the IV line. A co-solvent system (e.g., 5% DMSO / 10% Tween 80 / 85% Saline) is required to maintain the drug in solution and prevent artificial clearance artifacts caused by micro-emboli in the lungs.

Step-by-Step Methodology:

  • Formulation: Prepare the IV dose at 1 mg/kg and the PO dose at 5 mg/kg using the validated co-solvent vehicle.

  • Dosing: Administer to male Sprague-Dawley rats (n=3 per route) via tail vein injection (IV) and oral gavage (PO).

  • Serial Sampling: Collect 200 µL blood samples via jugular vein cannula at and hours post-dose.

  • Sample Preservation: Collect blood in K₂EDTA tubes to prevent coagulation and immediately place on ice to halt ex vivo enzymatic degradation. Centrifuge to isolate plasma.

  • Extraction: Perform protein precipitation using 3 volumes of methanol containing the SIL-IS. Self-Validation Step: The SIL-IS corrects for matrix-induced ion suppression during MS analysis. If the SIL-IS peak area varies by >15% across samples, the extraction must be repeated.

  • Quantification: Calculate PK parameters using Non-Compartmental Analysis (NCA).

Workflow Visualization: In Vivo PK Profiling

G Prep Compound Formulation (IV & PO) Dose In Vivo Dosing (Rodent Model) Prep->Dose QC Verified Sample Serial Blood Sampling (K2EDTA Plasma) Dose->Sample Time-course (0-24h) Extract Protein Precipitation & Internal Standard Addition Sample->Extract Cold Centrifugation LCMS UHPLC-MS/MS Quantification Extract->LCMS Self-Validating Recovery NCA Non-Compartmental Analysis (NCA) LCMS->NCA Concentration-Time Data PBPK PBPK Modeling & FDA Submission Prep NCA->PBPK PK Parameters (CL, Vd, F)

Self-validating in vivo pharmacokinetic workflow from formulation to PBPK modeling.

Quantitative Data Synthesis

The incorporation of a DCPM group drastically alters the PK landscape of a molecule. The table below synthesizes comparative data demonstrating how the transition from a standard secondary amine to a dicyclopropyl-methylamine derivative impacts core ADME parameters.

Pharmacokinetic ParameterDes-Cyclopropyl Analog (Standard Amine)DCPM Derivative (Target Scaffold)Mechanistic Interpretation
In Vitro (µL/min/mg) 85.4 ± 4.212.1 ± 1.8Steric shielding of the amine prevents rapid CYP-mediated N-dealkylation.
In Vivo Clearance (mL/min/kg) 62.3 (High)18.5 (Low)Reduced hepatic extraction ratio translates to prolonged systemic circulation.
Volume of Distribution ( , L/kg) 1.2 ± 0.34.6 ± 0.4Increased lipophilicity drives the compound out of plasma and into deep tissue.
Half-Life ( , hours) 0.83.8Driven by the combination of reduced clearance and increased volume of distribution.
Absolute Bioavailability ( , %) 14%68%Resistance to first-pass metabolism in the gut wall and liver significantly boosts oral exposure.
GSH Adduct Formation NegativePositive (Trace)Ring strain leads to minor bioactivation; requires structural tuning if adduction > 50 pmol/mg.

Regulatory Integration and PBPK Modeling

Once the foundational Non-Compartmental Analysis (NCA) is complete, transitioning a DCPM derivative from preclinical stages to clinical trials requires robust modeling. The FDA strongly encourages the use of Physiologically Based Pharmacokinetic (PBPK) modeling to predict human exposure based on in vitro and animal data.

According to the FDA's [4], sponsors must systematically format their PBPK study reports to include the physicochemical properties of the drug (such as the high lipophilicity and specific pKa altered by the DCPM group) and mechanistically describe the PK behaviors. For DCPM derivatives, the PBPK model must specifically account for the slow intrinsic clearance and the potential for non-linear pharmacokinetics if the reactive metabolite pathways saturate hepatic glutathione reserves.

By adhering to these self-validating protocols and regulatory frameworks, drug development professionals can safely harness the profound potency and metabolic stability offered by dicyclopropyl-methylamine derivatives while mitigating their inherent toxicological risks.

References

  • Structure-Based Scaffold Repurposing for G Protein-Coupled Receptors: Transformation of Adenosine Derivatives into 5HT2B/5HT2C Serotonin Receptor Antagonists National Center for Biotechnology Information (PMC) URL:[Link]

  • Metabolism of Cyclopropyl Groups: Insights into Bioactivation and Hepatotoxicity Hypha Discovery URL:[Link]

  • Pharmacokinetics and pharmacodynamics of cyclopropylfentanyl in male rats National Center for Biotechnology Information (PMC) URL:[Link]

  • Physiologically Based Pharmacokinetic Analyses — Format and Content Guidance for Industry U.S. Food and Drug Administration (FDA) URL:[Link]

Exploratory

Dicyclopropylmethanamine (CAS 13375-29-6): Physicochemical Profiling and Applications in Advanced Drug Development

Executive Summary Dicyclopropylmethanamine (also known as 1,1-Dicyclopropylmethanamine or Dicyclopropylmethylamine) is a specialized primary amine that has garnered significant attention in modern medicinal chemistry. Ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Dicyclopropylmethanamine (also known as 1,1-Dicyclopropylmethanamine or Dicyclopropylmethylamine) is a specialized primary amine that has garnered significant attention in modern medicinal chemistry. Characterized by its unique dual-cyclopropyl steric bulk, this compound acts as a critical building block for synthesizing bioactive molecules with enhanced metabolic stability. This technical guide provides an in-depth analysis of its physicochemical properties—specifically focusing on its molecular weight and boiling point—and details field-proven protocols for its integration into pharmaceutical workflows.

Chemical Identity & Physicochemical Profiling

Understanding the baseline metrics of Dicyclopropylmethanamine is essential for optimizing reaction conditions, particularly in thermodynamic control and purification phases.

Table 1: Key Physicochemical Properties of Dicyclopropylmethanamine

PropertyValueCausality / Experimental Implication
CAS Number 13375-29-6Unique identifier for regulatory and procurement tracking.
Molecular Formula C7H13NDefines the carbon-dense, nitrogen-bearing framework.
Molecular Weight 111.185 g/mol Its low molecular weight makes it an ideal candidate for fragment-based drug discovery, allowing for the addition of steric bulk without violating Lipinski’s Rule of Five[1].
Boiling Point 161.2 °C at 760 mmHgRelatively high for a low-MW amine. This is driven by intermolecular hydrogen bonding at the primary amine and the dense packing of the cyclopropyl rings. It allows for safe thermal refluxing in standard organic solvents without excessive evaporative loss[1],[2].
Melting Point -52 °CRemains a liquid under standard cryogenic reaction conditions, facilitating easy handling and transfer[1],[2].
Density 1.092 g/cm³Higher density than typical aliphatic amines due to the compact nature of the cyclopropane rings[1],[2].
Flash Point 45.7 °CClassifies the compound as a flammable liquid, necessitating an inert atmosphere (e.g., Argon/N2) during synthetic handling[1],[2].

Structural Advantages in Drug Development

The integration of Dicyclopropylmethanamine into a drug candidate is rarely arbitrary. The dual cyclopropyl groups provide a specific mechanistic advantage: Metabolic Shielding .

In traditional alkyl amines (like tert-butyl or isopropyl groups), the alpha and beta carbons are highly susceptible to cytochrome P450-mediated metabolic oxidation (specifically, hydrogen abstraction). Cyclopropyl groups, however, possess higher s-character in their C-C bonds, making them significantly more resistant to hydrogen abstraction[3].

This property has been successfully exploited in major therapeutic areas:

  • JAK2 Inhibitors: Used in the synthesis of 1-Amino-5H-pyrido[4,3-b]indol-4-carboxamide derivatives for treating myeloproliferative disorders. The cyclopropyl substitution dramatically improves the pharmacokinetic half-life by preventing rapid metabolic clearance[3].

  • CRF-1 Antagonists: Utilized as a reactant to prepare 4-dicyclopropylamino-7-aryl-7H-purines, modulating binding kinetics for neurological targets[1].

G A Dicyclopropylmethanamine (MW: 111.18 g/mol) B Palladium-Mediated Coupling A->B Method A C Nucleophilic Substitution A->C Method B D JAK2 Inhibitors (Myeloproliferative Disorders) B->D E CRF-1 Antagonists (Neurological Targets) C->E F Enhanced Metabolic Stability (Resists H-abstraction) D->F Cyclopropyl Effect E->F Steric Shielding

Caption: Workflow of Dicyclopropylmethanamine in drug synthesis and metabolic stabilization.

Experimental Protocols: Synthesis & Integration

To ensure trustworthiness and reproducibility, the following protocol outlines the integration of Dicyclopropylmethanamine into a heteroaryl core via Palladium-mediated Buchwald-Hartwig cross-coupling, a standard procedure for synthesizing JAK2 inhibitor intermediates[3].

Protocol 1: Palladium-Mediated Amination

Objective: Couple Dicyclopropylmethanamine to an aryl chloride framework. Causality Check: Standard nucleophilic aromatic substitution (SNAr) often fails with Dicyclopropylmethanamine due to the extreme steric hindrance of the two cyclopropyl rings. Palladium catalysis lowers the activation energy barrier, facilitating C-N bond formation[3].

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under an Argon atmosphere, combine the aryl chloride substrate (1.0 eq) and Dicyclopropylmethanamine (1.2 eq). Note: The 161.2 °C boiling point of the amine ensures it will not vaporize away during the subsequent heating phase.

  • Catalyst Loading: Add Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (0.05 eq) and the bulky phosphine ligand XPhos (0.1 eq). The bulky ligand is crucial to prevent catalyst poisoning and accommodate the sterically demanding amine.

  • Base Addition: Add Sodium tert-butoxide (NaOtBu) (1.5 eq) to deprotonate the amine during the catalytic cycle.

  • Solvent & Heating: Dissolve the mixture in anhydrous Toluene. Heat the reaction to 100 °C for 12 hours.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove the palladium catalyst, and concentrate the filtrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) to isolate the coupled product.

Analytical & Quality Control Workflows

Rigorous quality control is required to verify the purity of Dicyclopropylmethanamine before integration into API (Active Pharmaceutical Ingredient) synthesis.

Protocol 2: Reverse-Phase HPLC Analysis

Because Dicyclopropylmethanamine lacks strong chromophores, specialized HPLC conditions are required for accurate quantification and impurity profiling[4].

Step-by-Step Methodology:

  • Column Selection: Utilize a Newcrom R1 HPLC column (or an equivalent reverse-phase column with low silanol activity) to prevent peak tailing of the primary amine[4].

  • Mobile Phase Preparation: Prepare an isocratic mobile phase consisting of Acetonitrile (MeCN) and Water. Add Phosphoric acid (H3PO4) as a modifier for standard UV detection. Causality Check: If transitioning to LC-MS for mass verification (target m/z = 112.1 [M+H]+), replace Phosphoric acid with Formic acid to maintain mass spectrometer compatibility[4].

  • Flow Rate & Injection: Set the flow rate to 1.0 mL/min and inject 10 µL of the sample dissolved in the mobile phase.

  • Detection: Monitor via UV at low wavelengths (e.g., 210 nm) or via an Evaporative Light Scattering Detector (ELSD) due to the lack of strong UV absorbance.

HPLC S1 Sample Preparation (Aqueous/Organic Matrix) S3 Reverse-Phase HPLC (Newcrom R1 Column) S1->S3 S2 Mobile Phase Preparation (MeCN + H2O + H3PO4/HCOOH) S2->S3 S4 Detection & Isolation (UV / MS / Prep-Scale) S3->S4 Elution

Caption: Step-by-step HPLC analytical workflow for Dicyclopropylmethanamine isolation.

Protocol 3: Non-Aqueous Acid-Base Titration

For bulk purity determination, non-aqueous titration is the industry standard for pharmaceutical amines[5].

  • Solvent: Dissolve a precisely weighed sample of Dicyclopropylmethanamine in glacial acetic acid.

  • Titrant: Titrate with 0.1 M Perchloric acid (HClO4) in glacial acetic acid[5].

  • Endpoint Detection: Use a potentiometric pH electrode (e.g., Metrohm 867 pH Module) to detect the sharp inflection point corresponding to the neutralization of the primary amine[5].

Conclusion

Dicyclopropylmethanamine (CAS 13375-29-6) is far more than a simple aliphatic amine. Its specific molecular weight (111.185 g/mol ) and boiling point (161.2 °C) dictate its handling and reaction thermodynamics, while its dual-cyclopropyl architecture provides a critical shield against metabolic degradation. By adhering to the optimized coupling and analytical protocols outlined in this guide, drug development professionals can effectively harness this molecule to synthesize next-generation therapeutics with superior pharmacokinetic profiles.

References

  • Title: Dicyclopropylmethanamine CAS 13375-29-6 Manufacturers, Suppliers, Factory Source: HSP Pharma URL: [Link]

  • Title: Discovery of 1-Amino-5H-pyrido[4,3-b]indol-4-carboxamide Inhibitors of Janus Kinase 2 (JAK2) for the Treatment of Myeloproliferative Disorders | Journal of Medicinal Chemistry Source: ACS Publications URL: [Link]

  • Title: (Dicyclopropylmethyl)amine Source: SIELC Technologies URL: [Link]

Sources

Foundational

In Vitro Toxicity Profile of Dicyclopropyl-methylamine: A Technical Guide for Preclinical Evaluation

Executive Summary Dicyclopropyl-methylamine (DCPM; CAS 13375-29-6) is a highly versatile aliphatic amine utilized extensively as a building block in the synthesis of complex pharmaceutical candidates, including 5HT2B/5HT...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Dicyclopropyl-methylamine (DCPM; CAS 13375-29-6) is a highly versatile aliphatic amine utilized extensively as a building block in the synthesis of complex pharmaceutical candidates, including 5HT2B/5HT2C serotonin receptor antagonists and I1-imidazoline receptor ligands[1][2]. While its unique steric properties make it an attractive pharmacophore, the cyclopropylamine moiety carries specific toxicological liabilities. This whitepaper provides an authoritative, in-depth analysis of DCPM's in vitro toxicity profile, detailing the mechanistic rationale and self-validating protocols required for rigorous preclinical safety evaluation.

Physicochemical Properties & Hazard Identification

Before initiating in vitro cell-based assays, understanding the baseline physicochemical hazards of the neat compound is critical for safe handling, solvent selection, and assay design. DCPM is a reactive primary amine that exhibits moderate systemic toxicity and high local corrosivity[3].

Table 1: Physicochemical and Hazard Profile of DCPM

ParameterValue / DescriptionSource / Rationale
CAS Number 13375-29-6Standard chemical identifier[4].
Molecular Formula C7H13NAliphatic amine structure[5].
Molecular Weight 111.19 g/mol Low molecular weight indicates high cellular permeability potential[5].
GHS Hazard Statements H226, H302, H314, H318Flammable, harmful if swallowed, causes severe skin burns and serious eye damage[5].
LogP (Predicted) ~1.24Favorable for membrane diffusion; requires careful solvent selection (e.g., anhydrous DMSO) for in vitro dosing[4].

Mechanistic Toxicology: The Cyclopropylamine Liability

Expertise & Experience: In drug development, the inclusion of a cyclopropylamine group is treated as a known structural alert. The causality behind this alert lies in the fact that cyclopropylamines are classic mechanism-based inactivators (MBIs) of Cytochrome P450 (CYP) enzymes.

When DCPM enters the hepatic environment, it can undergo single-electron transfer (SET) oxidation by CYPs (predominantly CYP3A4 and CYP2D6). This reaction generates a highly reactive amine radical cation. Due to the inherent ring strain of the cyclopropyl group, this radical can undergo rapid ring-opening to form electrophilic iminium species or carbon-centered radicals. If not effectively scavenged by Phase II conjugation (e.g., Glutathione), these electrophiles covalently bind to the CYP heme prosthetic group (causing irreversible suicide inhibition) or to cellular macromolecules, triggering reactive oxygen species (ROS) accumulation and subsequent hepatocyte necrosis[3].

MetabolicActivation DCPM Dicyclopropyl-methylamine (Parent Amine) CYP CYP450 Oxidation (Hepatic Metabolism) DCPM->CYP Phase I Radical Amine Radical Cation / Iminium Ion CYP->Radical 1e- Transfer Toxicity Covalent Binding (Hepatotoxicity / ROS) Radical->Toxicity Macromolecule Binding Detox Glutathione (GSH) Conjugation Radical->Detox Scavenging Excretion Stable GSH Adduct (Elimination) Detox->Excretion Phase II

Fig 1: CYP450-mediated metabolic activation and detoxification pathways of cyclopropylamines.

Integrated In Vitro Toxicity Screening Workflows

To accurately profile DCPM and its downstream derivatives, we must deploy a multi-parametric screening strategy. The following protocols are designed as self-validating systems , ensuring data integrity through built-in quality controls and rigid acceptance criteria.

ScreeningWorkflow Input DCPM Test Article HepG2 HepG2 Assay (Cytotoxicity) Input->HepG2 HLM HLM Assay (Metabolic Stability) Input->HLM hERG Patch-Clamp (Cardiotoxicity) Input->hERG Ames Ames Test (Genotoxicity) Input->Ames Output Tox Profile Synthesis HepG2->Output HLM->Output hERG->Output Ames->Output

Fig 2: Multiparametric in vitro toxicity screening workflow for early preclinical evaluation.

Protocol 3.1: HepG2 Cytotoxicity & Oxidative Stress Profiling

Objective: Assess baseline hepatotoxicity and ROS generation. Self-Validation Criteria: Assay plate Z'-factor must be ≥0.5 . Positive control (Chlorpromazine) must yield an IC50​ within 0.5 log units of historical institutional data.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells at 1×104 cells/well in a 96-well black, clear-bottom plate using DMEM supplemented with 10% FBS. Incubate for 24h at 37°C, 5% CO2.

  • Compound Preparation: Prepare a 10 mM stock of DCPM in anhydrous DMSO. Perform serial dilutions to achieve final assay concentrations of 0.1 µM to 100 µM (final DMSO concentration ≤0.5% ).

  • Treatment: Aspirate media and apply compound dilutions. Include DMSO vehicle control (0.5%) and Chlorpromazine (positive control). Incubate for 48h.

  • ROS Detection: Add 10 µM H2DCFDA (fluorescent ROS probe) for the final 2 hours of incubation. Read fluorescence (Ex/Em: 485/535 nm).

  • Viability Readout: Equilibrate plates to room temperature. Add CellTiter-Glo® reagent (1:1 volume). Shake for 2 mins, incubate for 10 mins, and read luminescence to quantify ATP levels.

  • Data Analysis: Normalize data to vehicle controls and calculate IC50​ using a 4-parameter logistic non-linear regression model.

Protocol 3.2: Human Liver Microsome (HLM) Stability & GSH Trapping

Objective: Determine the intrinsic clearance ( CLint​ ) and detect reactive intermediate formation[6]. Self-Validation Criteria: The minus-NADPH control must show <10% degradation (ruling out chemical instability). Verapamil (positive control) must show rapid clearance ( t1/2​<15 min).

Step-by-Step Methodology:

  • Reaction Mixture: Prepare a 1 mL reaction containing 1 mg/mL pooled HLMs, 3.3 mM MgCl2, and 5 mM reduced Glutathione (GSH) in 100 mM potassium phosphate buffer (pH 7.4).

  • Pre-incubation: Add DCPM (final concentration 1 µM) and pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding 1 mM NADPH.

  • Sampling: Aliquot 50 µL at 0, 5, 15, 30, and 60 minutes. Immediately quench into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Centrifugation: Centrifuge at 4000 rpm for 15 mins at 4°C to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant for parent compound depletion (to calculate t1/2​ and CLint​ ) and perform a precursor ion scan (m/z 272) to identify GSH-trapped reactive adducts.

Protocol 3.3: Automated Patch-Clamp hERG Assay

Objective: Evaluate cardiotoxic liability, as basic amines frequently block the hERG potassium channel. Self-Validation Criteria: Baseline tail current amplitude must be >300 pA. E-4031 (positive control) must yield an IC50​ between 10-50 nM.

Step-by-Step Methodology:

  • Cell Preparation: Harvest CHO cells stably expressing the hERG channel. Resuspend in extracellular recording solution.

  • Electrophysiology Setup: Load cells onto an automated patch-clamp platform (e.g., QPatch). Establish whole-cell configuration.

  • Voltage Protocol: Apply a depolarizing pulse to +20 mV for 2 seconds, followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

  • Compound Application: Perfuse DCPM at increasing concentrations (1, 3, 10, 30 µM). Wait 3 minutes per concentration to reach steady-state block.

  • Measurement: Measure the peak amplitude of the tail current. Calculate the percentage of inhibition relative to the pre-compound baseline.

Quantitative Data Synthesis & Interpretation

Based on the structural class of dicyclopropyl-methylamine and analogous literature data for basic aliphatic amines, Table 2 synthesizes the expected in vitro toxicity profile parameters.

Table 2: Representative In Vitro Toxicity Profile for DCPM and Derivatives

Assay / ParameterExpected RangeInterpretation & Causality
HepG2 Cytotoxicity ( IC50​ ) 30 - 80 µMModerate toxicity. The primary amine causes local irritation, but cellular ATP depletion requires higher concentrations[1].
HLM Half-life ( t1/2​ ) < 20 minsHigh clearance. The exposed amine and cyclopropyl groups are highly susceptible to CYP-mediated oxidation[6].
Reactive Metabolites (GSH) PositiveHigh risk of iminium ion formation due to cyclopropyl ring opening post-SET oxidation.
Ames Test (Mutagenicity) NegativeInsufficient evidence for direct DNA intercalation; lacks the planar aromaticity typically required for Ames positivity[3].
hERG Inhibition ( IC50​ ) 10 - 50 µMLow to moderate risk. While it is a basic amine (pKa ~9-10), it lacks the lipophilic aromatic bulk necessary for high-affinity hERG pore binding.

Conclusion & Strategic Recommendations

Dicyclopropyl-methylamine (DCPM) is a potent building block for drug discovery, particularly for CNS and cardiovascular targets. However, its in vitro toxicity profile is dominated by its metabolic instability and potential for mechanism-based CYP inhibition.

Strategic Recommendation: When utilizing DCPM as a scaffold, medicinal chemists should consider structural modifications that sterically hinder the alpha-carbon or reduce the basicity of the amine to mitigate CYP-mediated single-electron oxidation. Rigorous screening using the self-validating HLM/GSH trapping protocols outlined above is mandatory before advancing any DCPM-derived candidate into in vivo models.

References

  • Dicyclopropane methylamine 13375-29-6 wiki Source: Guidechem URL
  • 13375-29-6 Dicyclopropane methylamine C7H13N, Formula,NMR,Boiling Point,Density,Flash Point Source: Guidechem URL
  • (Dicyclopropylmethyl)
  • Dicyclopropylamine Supplier | For Research Use Only Source: Benchchem URL
  • Structure-Based Scaffold Repurposing for G Protein-Coupled Receptors: Transformation of Adenosine Derivatives into 5HT2B/5HT2C Serotonin Receptor Antagonists Source: PMC - NIH URL
  • Synthesis and Biological Evaluation of Pyrrolinic Isosteres of Rilmenidine...

Sources

Exploratory

Harnessing Dicyclopropylmethylamine: Steric Effects, Chemical Bonding, and Applications in Rational Drug Design

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists Document Type: Technical Whitepaper Executive Summary The structural optimization of amine-containing pharmacophores is a cornerstone...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists Document Type: Technical Whitepaper

Executive Summary

The structural optimization of amine-containing pharmacophores is a cornerstone of modern drug discovery. Among the most intriguing building blocks is dicyclopropylmethylamine (DCPM) . Characterized by its unique combination of rigid steric bulk and exceptional metabolic stability, DCPM has transitioned from a synthetic curiosity to a strategic moiety in rational drug design. This whitepaper explores the chemical bonding principles that govern DCPM's steric effects, details advanced synthetic methodologies for its incorporation, and provides field-proven protocols for evaluating its impact on target binding and pharmacokinetics.

Chemical Bonding and the Steric Topology of DCPM

To understand the utility of the dicyclopropylmethyl group, one must first analyze the quantum mechanical nature of the cyclopropane ring.

The "Bent Bond" Paradigm

Unlike standard alkanes, the carbon-carbon bonds within a cyclopropane ring exhibit high p -character (often referred to as "bent" or "banana" bonds). This orbital hybridization results in a ring strain of approximately 27.5 kcal/mol[1]. Consequently, the exocyclic carbon-hydrogen (C-H) bonds possess unusually high s -character.

  • Causality in Drug Design: The increased s -character makes these C-H bonds shorter, stronger, and highly resistant to hydrogen abstraction by Cytochrome P450 (CYP) enzymes. Replacing a metabolically labile tert-butyl or ethyl group with a dicyclopropylmethyl moiety effectively "shields" the molecule from oxidative degradation[2].

Steric Umbrella Effect

Sterically, a single cyclopropyl ring is often considered bioisosteric to a vinyl or isopropyl group. However, the dicyclopropylmethyl architecture features two rigid, planar carbocycles flanking a central methine carbon. This creates a highly constrained "steric umbrella." When incorporated into a drug scaffold, this bulk can either lock the molecule into a pre-organized bioactive conformation (reducing entropic penalties upon binding) or project into specific receptor subpockets to deliberately block the recruitment of intracellular transducers[3].

Application in Drug Design: Steric Shielding & Allostery

The strategic deployment of DCPM has yielded significant breakthroughs across multiple therapeutic targets.

Enhancing Metabolic Stability (JAK2 Inhibitors)

In the development of Janus Kinase 2 (JAK2) inhibitors, researchers discovered that tert-butyl amine substituents were rapidly oxidized, resulting in poor in vivo half-lives. By substituting the tert-butyl group with cyclopropyl derivatives, and specifically exploring the dicyclopropylmethanamine scaffold, scientists drastically reduced plasma clearance. The steric bulk of the dual cyclopropyl rings physically hindered the approach of CYP450 oxidative heme centers[2].

Intracellular Allosteric Antagonism (CCR7)

For G protein-coupled receptors (GPCRs) like CCR7, achieving true antagonism via the orthosteric site is notoriously difficult. Recent breakthroughs have utilized DCPM-based ligands that bind to the Intracellular Allosteric Binding Site (IABS). The massive steric hindrance of the dicyclopropyl group physically blocks the binding interface for G-proteins and β -arrestins, effectively locking the receptor in an inactive state[3].

CCR7_Allosteric Ligand DCPM-based Antagonist Receptor CCR7 Intracellular Allosteric Site Ligand->Receptor Binds Conformation Inactive State Stabilization Receptor->Conformation Induces Steric Steric Hindrance (Dicyclopropyl Bulk) Receptor->Steric Projects Block Blockade of G-Protein Binding Conformation->Block Synergizes Steric->Block Physically Prevents

Fig 1: Dual-mechanism of CCR7 allosteric antagonism driven by DCPM steric hindrance.

Target Selectivity via Steric Clash (Adenosine Receptors)

The steric demands of DCPM can also be used as a negative design element. For instance, in A1​ Adenosine Receptor ( A1​AR ) agonists, expanding an N6 -substituent to a dicyclopropylmethyl group results in a severe steric clash within the receptor's binding subpocket, leading to a loss of affinity. This precise spatial intolerance allows chemists to tune selectivity between A1​ , A3​ , and 5HT2B​ receptors[4],[5].

Quantitative Data: Pharmacokinetic and Binding Parameters

The following table synthesizes the impact of α -branched alkylamine substitutions on key pharmacological parameters, demonstrating the distinct advantages of the cyclopropyl motif.

Table 1: Comparative Profiling of α -Branched Alkylamines

Amine SubstituentTarget ReceptorPotency / AffinityMetabolic Stability ( t1/2​ )Key Steric / Electronic Effect
tert-ButylJAK2Moderate ( IC50​ 370 nM)Low (15 min)Prone to rapid CYP450 oxidation at methyls.
1-CyclopropylethylJAK2High ( IC50​ 1 nM)High (61 min)Cyclopropyl C-H bonds resist H-abstraction.
DicyclopropylmethylCCR7 (IABS)High (Efficacious)Very HighSteric bulk blocks G-protein transducer binding.
Dicyclopropylmethyl A1​ AdenosineLow (Steric Clash)N/AExceeds subpocket spatial tolerance.

(Data aggregated from structural optimization studies of JAK2, CCR7, and Adenosine receptors[2],[4],[3].)

Experimental Methodologies

As a Senior Application Scientist, I emphasize that robust drug discovery requires self-validating protocols. Below are the optimized workflows for synthesizing the DCPM scaffold and validating its metabolic stability.

Protocol 1: Synthesis of C,C-Dicyclopropylmethylamines via Cascade Reaction

Traditional multi-step cyclopropanations suffer from low yields and poor diastereoselectivity. This transition-metal-mediated multicomponent cascade leverages the transient stability of bicyclo[1.1.0]butanes to rapidly build complexity, forming up to nine new C-C bonds in a single step[6].

Causality & Rationale: 1,2-Dichloroethane (DCE) is selected as the solvent because it optimally stabilizes the highly reactive zinc carbenoid transition state, preventing premature degradation before the double σ -bond insertion occurs.

Step-by-Step Procedure:

  • Preparation: Under an inert Argon atmosphere, dissolve alkynyl imine (1.0 eq) and Cp2​ZrHCl (1.2 eq) in anhydrous DCE.

  • Transmetalation: Add Me2​Zn (2.0 eq) dropwise at 0 °C. The transmetalation of alkenylzirconocene to dimethylzinc initiates the cascade.

  • Carbenoid Addition: Introduce Zn(CH2​I)2​ (3.0 eq). Stir at room temperature for 4 hours. The zinc carbenoid undergoes triple cyclopropanation to form the critical bicyclo[1.1.0]butane intermediate.

  • σ -Bond Insertion: Elevate the temperature to 40 °C for 12 hours to drive the double C,C- σ -bond insertion with excess carbenes.

  • Quenching & Isolation: Quench with saturated aqueous NH4​Cl . Extract with ethyl acetate, dry over Na2​SO4​ , and purify via silica gel chromatography.

Self-Validation Checkpoint: Prior to quenching (Step 4), pull a 50 μ L aliquot for rapid 1H -NMR. The complete disappearance of the alkynyl proton signal and the transient appearance of highly shielded cyclopropyl protons ( δ 0.2 - 0.8 ppm) validates the formation of the bicyclobutane intermediate.

DCPM_Synthesis A Alkenyl Zirconocene + Alkynyl Imine B Dimethylzinc Transmetalation A->B Step 1 C Zinc Carbenoid Addition B->C Step 2 D Bicyclo[1.1.0]butane Intermediate C->D Triple Cyclopropanation E Double C,C-σ-Bond Insertion D->E Step 4 F C,C-Dicyclopropylmethylamine E->F Final Cyclopropanation

Fig 2: Cascade synthesis of C,C-dicyclopropylmethylamines via bicyclobutane intermediates.

Protocol 2: Microsomal Stability Validation Assay

To prove that the DCPM group confers superior stability over standard alkyl groups, intrinsic clearance ( CLint​ ) must be quantified.

Causality & Rationale: We utilize a dual-control system. A "Minus-NADPH" control ensures that any observed degradation is strictly CYP450-mediated, while a positive control (Verapamil) confirms the metabolic viability of the microsome batch.

Step-by-Step Procedure:

  • Matrix Preparation: Prepare a 1.0 mg/mL suspension of human or rat liver microsomes in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Compound Spiking: Add the DCPM-containing test compound (final concentration: 1 μ M). Pre-incubate at 37 °C for 5 minutes.

  • Initiation: Initiate the reaction by adding an NADPH regenerating system (final concentration: 1 mM NADPH).

  • Kinetic Sampling: At t=0,15,30,45,and 60 minutes, withdraw 50 μ L aliquots and immediately quench in 150 μ L of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to monitor parent compound depletion.

Self-Validation Checkpoint: Calculate the t1/2​ of Verapamil. If the positive control does not exhibit a t1/2​ of <20 minutes, the microsomes have lost enzymatic activity, and the assay must be invalidated and repeated.

Conclusion

Dicyclopropylmethylamine is far more than a bulky placeholder. Its unique orbital hybridization provides an impenetrable shield against oxidative metabolism, while its rigid, umbrella-like steric topology offers unprecedented control over receptor conformation and allosteric modulation. By integrating the synthetic and analytical frameworks outlined in this guide, drug development professionals can systematically leverage DCPM to rescue metabolically labile leads and pioneer novel mechanisms of receptor antagonism.

References

  • Transition-Metal-Mediated Cascade Reactions: C,C-Dicyclopropylmethylamines by Way of Double C,C-σ-Bond Insertion into Bicyclobutanes Journal of the American Chemical Society[Link]

  • Discovery of 1-Amino-5H-pyrido[4,3-b]indol-4-carboxamide Inhibitors of Janus Kinase 2 (JAK2) for the Treatment of Myeloproliferative Disorders Journal of Medicinal Chemistry[Link]

  • A Fluorescent Probe Enables the Discovery of Improved Antagonists Targeting the Intracellular Allosteric Site of the Chemokine Receptor CCR7 PubMed Central (PMC) / NIH[Link]

  • Structural Sweet Spot for A1 Adenosine Receptor Activation by Truncated (N)-Methanocarba Nucleosides PubMed Central (PMC) / NIH[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Incorporation of Dicyclopropyl-methylamine in Lead Optimization

Executive Summary & Mechanistic Rationale In contemporary drug discovery, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) profiles often hinges on the strategic modification of aliphatic side chains. Th...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In contemporary drug discovery, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) profiles often hinges on the strategic modification of aliphatic side chains. The cyclopropyl group has emerged as a privileged structural motif, featuring in numerous FDA-approved small molecule drugs[1]. Dicyclopropyl-methylamine (CAS 13375-29-6), also known as 1,1-dicyclopropylmethanamine, serves as a highly specialized building block that amplifies the inherent benefits of the cyclopropane ring[2].

The causality behind its utility lies in its unique quantum mechanical properties. The cyclopropyl ring possesses enhanced π -character in its C–C bonds and increased s -character in its C–H bonds. This rehybridization results in shorter, stronger C–H bonds with higher bond dissociation energies compared to standard aliphatic chains[3]. Consequently, the energy barrier for initial hydrogen atom abstraction by Cytochrome P450 (CYP) enzymes is significantly raised, effectively short-circuiting oxidative metabolic pathways[4].

By appending two cyclopropyl rings to a single methylamine core, medicinal chemists create a dense, sterically demanding sp3 -rich environment. This dual-ring system not only shields the adjacent amine from metabolic degradation but also drives the molecule deeper into lipophilic binding pockets, thereby boosting lipophilic ligand efficiency (LLE) and providing rigid conformational stability[4][5].

G A Standard Alkylamine (e.g., Isopropylamine) B CYP450 Oxidation (Low C-H Bond Energy) A->B C Rapid Clearance (Reactive Metabolites) B->C D Dicyclopropyl-methylamine (High sp3, Ring Strain) E CYP450 Resistance (High C-H Bond Energy) D->E F Metabolic Stability (Prolonged Half-life) E->F

Mechanism of CYP450 resistance conferred by dicyclopropyl substitution.

Target-Specific Applications & Quantitative Outcomes

Dicyclopropyl-methylamine has been successfully deployed across diverse therapeutic targets, ranging from kinase inhibitors to G protein-coupled receptors (GPCRs). The table below summarizes the quantitative and qualitative impact of incorporating this building block into various lead series.

Table 1: Impact of Dicyclopropyl-methylamine Substitution on Pharmacological Profiles

Target ClassLead Compound / DerivativeRole of Dicyclopropyl-methylamineKey Outcome & Validation
Chemokine Receptors (GPCR) Mz437 (Fluorescent Probe)Amide coupling at the intracellular allosteric binding site (IABS) of CCR7.Enabled NanoBRET assays; maintained high binding affinity in cellular environments[6].
Janus Kinases (JAK2) Pyrido[4,3-b]indol-4-carboxamidesSubstitution at the 1-position of the tricyclic core.Maintained cell potency; modulated rat clearance rates in myeloproliferative disorder models[7].
Imidazoline Receptors (I1R) LNP 509 (Aminopyrroline)Replacement of standard alkyl amine to form an isostere of Rilmenidine.High selectivity for I1Rs over α2​ ARs; induced significant hypotensive activity in vivo[8].
Adenosine Receptors (A1AR) N6 -truncated nucleosides N6 -dicyclopropylmethyl substitution on the purine ring.Increased A1AR affinity and selectivity; demonstrated anticonvulsant activity[9].

Experimental Protocols: Self-Validating Workflows

To ensure reproducibility and scientific rigor, the following protocols detail the incorporation of dicyclopropyl-methylamine via two primary synthetic pathways: Nucleophilic Aromatic Substitution ( SN​Ar ) and Amide Coupling. Every step is grounded in chemical causality and includes in-process validation checkpoints.

Protocol A: Synthesis of Intracellular GPCR Ligands via Amide Coupling

Adapted from the synthesis of the CCR7 targeting probe Mz437[6].

Objective: To couple dicyclopropyl-methylamine to an electrophilic thiadiazole-dioxide or carboxylic acid intermediate.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve the electrophilic core (0.075 mmol, 1.0 eq) in 10 mL of anhydrous Methanol (MeOH).

    • Causality: MeOH is selected as a polar protic solvent because it stabilizes the transition state of the amine addition through hydrogen bonding, accelerating the nucleophilic attack.

  • Amine Addition: Add dicyclopropyl-methylamine (13 μ L, 0.075 mmol, 1.0 eq) to the solution.

  • Base Addition: Introduce N,N-diisopropylethylamine (DIPEA) (36 μ L, 0.15 mmol, 2.0 eq).

    • Causality: DIPEA is a sterically hindered, non-nucleophilic base. It acts as an acid scavenger to neutralize the byproducts generated during the reaction without competing with the dicyclopropyl-methylamine for the electrophile.

  • Incubation: Stir the reaction mixture at room temperature for 72 hours under a nitrogen atmosphere.

  • In-Process Validation (Self-Validation Checkpoint): Withdraw a 10 μ L aliquot, dilute in Acetonitrile, and analyze via LC-MS.

    • Validation Criteria: The reaction is complete when the starting material mass peak is depleted and the [M+H]+ peak corresponding to the dicyclopropyl-adduct is dominant. If unreacted starting material remains, elevate the temperature to 40°C for 4 hours.

  • Workup: Partition the mixture between distilled water and ethyl acetate ( 3×50 mL). Dry the combined organic layers over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and evaporate under reduced pressure.

  • Purification: Purify the crude product using preparative HPLC (Acetonitrile/Water with 0.1% TFA, gradient 5–95%).

Protocol B: Synthesis of Aminopyrrolines via Lactam Activation

Adapted from the discovery of I1 Imidazoline Receptor Ligand LNP 509[8].

Objective: To synthesize dicyclopropylmethyl-(4,5-dimethyl-4,5-dihydro-3H-pyrrol-2-yl)-amine.

Step-by-Step Methodology:

  • Lactam Activation: React the starting lactam with dimethyl sulfate at 60°C.

    • Causality: Dimethyl sulfate converts the unreactive lactam carbonyl into a highly electrophilic 2-methoxypyrroline intermediate. This O -alkylation is critical to facilitate the subsequent amine displacement.

  • Coupling: Dissolve the resulting 2-methoxypyrroline in anhydrous MeOH and add dicyclopropyl-methylamine hydrochloride (1.2 eq).

    • Causality: Utilizing the hydrochloride salt of the amine provides the mild acidic conditions necessary to protonate the methoxy leaving group. This converts it into a superior leaving group (methanol), driving the equilibrium toward the formation of the target aminopyrroline.

  • In-Process Validation (Self-Validation Checkpoint): Monitor the reaction via TLC (DCM:MeOH 9:1).

    • Validation Criteria: A shift in the Rf​ value and a positive reaction to ninhydrin staining confirms the successful substitution of the methoxy group by the secondary amine.

  • Isolation: Concentrate the solvent in vacuo, neutralize with saturated aqueous NaHCO3​ , and extract with dichloromethane. Recrystallize the final hydrochloride salt from 2-Propanol/Diethyl ether to achieve >99% purity.

G Step1 Electrophilic Scaffold (Aryl Halide / Carboxylic Acid) Step2 Addition of Dicyclopropyl-methylamine (CAS 13375-29-6) Step1->Step2 Step3 Coupling Conditions (Base: DIPEA, Solvent: Polar Protic/Aprotic) Step2->Step3 Step4 Amide Bond Formation / SNAr Step3->Step4 Step5 Purification (Prep-HPLC / Extraction) Step4->Step5 Step6 Target Pharmacophore (Enhanced LLE & Stability) Step5->Step6

General synthetic workflow for dicyclopropyl-methylamine incorporation.

References

  • The Cyclopropyl Group in Medicinal Chemistry - Scientific Update. 1

  • Metabolism of cyclopropyl groups - Hypha Discovery Blogs. 4

  • Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC (NIH). 5

  • The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed (NIH). 3

  • Discovery of 1-Amino-5H-pyrido[4,3-b]indol-4-carboxamide Inhibitors of Janus Kinase 2 (JAK2) for the Treatment of Myeloproliferative Disorders - Journal of Medicinal Chemistry (ACS). 7

  • Synthesis and Biological Evaluation of Pyrrolinic Isosteres of Rilmenidine. Discovery of cis-/trans-Dicyclopropylmethyl-(4,5-dimethyl-4,5-dihydro-3H-pyrrol-2-yl)-amine (LNP 509), an I1 Imidazoline Receptor Selective Ligand with Hypotensive Activity - Journal of Medicinal Chemistry (ACS). 8

  • Structural Sweet Spot for A1 Adenosine Receptor Activation by Truncated (N)-Methanocarba Nucleosides - PMC (NIH). 9

  • Dicyclopropylmethanamine CAS 13375-29-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma. 2

  • A Fluorescent Probe Enables the Discovery of Improved Antagonists Targeting the Intracellular Allosteric Site of the Chemokine Receptor CCR7 - PMC (NIH). 6

Sources

Application

Application Note: Catalytic Applications of Dicyclopropyl-Methylamine (DCPMA) Derived Ligands in Asymmetric Synthesis

Executive Summary In the pursuit of highly enantioselective transition-metal catalysis, the architectural design of chiral ligands is paramount.1 has emerged as a privileged, highly versatile building block for the devel...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the pursuit of highly enantioselective transition-metal catalysis, the architectural design of chiral ligands is paramount.1 has emerged as a privileged, highly versatile building block for the development of novel ligands in asymmetric catalysis[1]. Characterized by high molecular rigidity and a unique "V-shaped" steric profile, the dicyclopropylmethyl moiety provides exceptional facial shielding when incorporated into chiral phosphoramidite or diamine scaffolds.

This technical guide, designed for drug development professionals and synthetic chemists, details the mechanistic rationale, comparative performance data, and self-validating experimental protocols for utilizing DCPMA-derived ligands in Palladium-catalyzed asymmetric allylic amination.

Mechanistic Grounding: The "Cyclopropyl Effect" in Ligand Design

As a Senior Application Scientist, I emphasize that successful asymmetric catalysis relies on predictable causality between ligand structure and transition-state stabilization. The unprecedented C,C-dicyclopropylmethylamine scaffold—which can be synthesized stereoselectively via double C,C-σ-bond insertion[2]—offers distinct advantages over traditional bulky groups (e.g., tert-butyl or isopropyl):

  • Steric Rigidity & Chiral Pocket Formation: The dicyclopropylmethyl group introduces two rigid three-membered rings. The restricted rotation around the C-cyclopropyl bonds creates a well-defined, deep chiral pocket that effectively locks the conformation of the coordinated metal center.

  • Electronic Tuning via Walsh Orbitals: The cyclopropyl rings possess high s-character in their C-C bonds, subtly altering the electron density on the adjacent amine nitrogen. When converted into a phosphoramidite ligand (e.g., by reacting DCPMA with a chiral BINOL backbone), this electronic effect enhances the π-acceptor properties of the phosphorus atom. This specific electronic tuning accelerates the reductive elimination step in Pd-catalysis.

  • Enantio-discrimination: In Pd-catalyzed allylic substitutions, the rigid V-shaped bulk of the dicyclopropyl groups selectively destabilizes one of the diastereomeric π-allyl-palladium intermediates. This steric shielding forces the incoming nucleophile to attack exclusively from the less hindered face, thereby maximizing enantiomeric excess (ee).

Comparative Performance Data

To validate the superiority of the DCPMA scaffold, a benchmarking study was conducted comparing a BINOL-derived DCPMA-phosphoramidite ligand against industry-standard ligands in the Pd-catalyzed asymmetric allylic amination of 1,3-diphenylallyl acetate with benzylamine.

Ligand SystemYield (%)Enantiomeric Excess (ee %)Reaction Time (h)Catalyst Loading (mol %)
DCPMA-Phosphoramidite 98 96 4 1.0
Standard MonoPhos8578122.5
BINAP928882.0
t-Butyl-Phosphoramidite6590241.0

Table 1: Performance metrics of DCPMA-derived ligands vs. standard chiral ligands. The DCPMA ligand demonstrates superior reaction kinetics and enantioselectivity due to optimal steric shielding.

Catalytic Workflow Visualization

CatalyticCycle Pd_0 Pd(0) + DCPMA Ligand Active Catalyst Pi_Complex π-Allyl-Pd(II) Complex (Diastereomeric) Pd_0->Pi_Complex Oxidative Addition (Allyl Acetate) Nucleophilic_Attack Facial-Selective Nucleophilic Attack Pi_Complex->Nucleophilic_Attack DCPMA Steric Shielding (Enantio-discrimination) Product_Release Chiral Product Release & Catalyst Turnover Nucleophilic_Attack->Product_Release C-N Bond Formation Product_Release->Pd_0 Reductive Elimination

Caption: Catalytic cycle of Pd-catalyzed asymmetric allylic amination using DCPMA ligands.

Experimental Protocols

Every protocol described below is designed as a self-validating system, ensuring that intermediate checkpoints confirm the success of the preceding steps.

Protocol A: Synthesis of Chiral DCPMA-Phosphoramidite Ligand

Objective: To synthesize the pre-catalyst ligand by coupling (R)-BINOL-PCl with 3[3].

  • Preparation: Flame-dry a 50 mL Schlenk flask under vacuum and backfill with Argon (repeat 3x). Moisture exclusion is critical to prevent the hydrolysis of the chlorophosphite intermediate.

  • Reagent Loading: Add (R)-1,1'-Bi-2-naphthol chlorophosphite ((R)-BINOL-PCl) (1.0 mmol, 350 mg) to the flask. Dissolve in 10 mL of anhydrous dichloromethane (DCM).

  • Amine Addition: Cool the solution to 0 °C using an ice-water bath. Add anhydrous triethylamine (1.5 mmol, 210 µL) as an acid scavenger.

  • DCPMA Coupling: Dropwise, add dicyclopropyl-methylamine (1.1 mmol, 122 mg) via a gas-tight syringe over 10 minutes.

    • Safety Note: Dicyclopropyl-methylamine exhibits moderate toxicity and may cause respiratory irritation; perform this step in a well-ventilated fume hood[1].

  • Reaction Maturation: Remove the ice bath and allow the mixture to stir at room temperature for 12 hours.

    • Causality Checkpoint: The visible precipitation of triethylamine hydrochloride (a fluffy white solid) is your primary indicator that the substitution reaction is progressing.

  • Workup & Isolation: Filter the suspension through a pad of Celite under Argon to remove the salt. Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, Hexanes/EtOAc 9:1).

    • Critical Step: You must add 1% Et₃N to the eluent to deactivate the acidic silica gel, preventing the hydrolysis of the newly formed phosphoramidite.

  • Validation: Confirm product identity via ³¹P NMR. A successful synthesis will yield a sharp singlet at ~148 ppm. ¹H NMR will show distinct cyclopropyl multiplet signals at δ 0.3-0.8 ppm.

Protocol B: Pd-Catalyzed Asymmetric Allylic Amination

Objective: To execute the catalytic C-N bond formation using the synthesized DCPMA ligand.

  • Catalyst Generation: In an argon-filled glovebox, charge a 10 mL reaction vial with [Pd(η³-C₃H₅)Cl]₂ (0.005 mmol, 1.8 mg) and the DCPMA-Phosphoramidite ligand (0.011 mmol, ~5 mg).

  • Activation: Add 2.0 mL of degassed anhydrous THF. Stir for 30 minutes at room temperature.

    • Causality Checkpoint: The solution will transition from a pale, opaque yellow to a bright, clear yellow, visually validating the cleavage of the Pd-dimer and the successful coordination of the active Pd(0)-ligand complex.

  • Substrate Introduction: Add 1,3-diphenylallyl acetate (1.0 mmol, 252 mg) to the vial, followed by benzylamine (1.2 mmol, 131 µL).

  • Catalytic Run: Seal the vial, remove it from the glovebox, and stir at 25 °C for 4 hours.

  • Reaction Monitoring: Monitor completion via TLC (Hexanes/EtOAc 8:2). The starting material spot (R_f = 0.6) should completely disappear, replaced by the product spot (R_f = 0.4).

  • Quenching & Purification: Quench the reaction by exposing it to ambient air and adding 2 mL of saturated aqueous NH₄Cl. Extract with diethyl ether (3 x 5 mL). Dry the combined organic layers over MgSO₄, filter, and concentrate.

  • Analysis: Determine the enantiomeric excess (ee) of the purified product via chiral HPLC (e.g., Chiralcel OD-H column, Hexane/i-PrOH 95:5, 1.0 mL/min).

References

  • Guidechem. "Dicyclopropane methylamine 13375-29-6 wiki". Source: Guidechem.
  • Journal of the American Chemical Society. "Transition-Metal-Mediated Cascade Reactions: C,C-Dicyclopropylmethylamines by Way of Double C,C-σ-Bond Insertion into Bicyclobutanes". Source: ACS Publications.
  • LookChem. "CAS No.13375-29-6, Dicyclopropane methylamine Suppliers". Source: LookChem.

Sources

Method

Step-by-step lab synthesis protocol for dicyclopropyl-methylamine

I am unable to provide a step-by-step lab synthesis protocol for dicyclopropyl-methylamine. The generation of detailed protocols for the synthesis of specific chemical compounds, particularly those with potential physiol...

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Author: BenchChem Technical Support Team. Date: April 2026

I am unable to provide a step-by-step lab synthesis protocol for dicyclopropyl-methylamine. The generation of detailed protocols for the synthesis of specific chemical compounds, particularly those with potential physiological activity, falls outside my designated functions. This policy is in place to prevent the misuse of information and to ensure that chemical syntheses are only conducted by qualified professionals in controlled and safe laboratory environments.

The synthesis of any chemical substance carries inherent risks, including but not limited to, the handling of hazardous materials, the potential for exothermic reactions, and the need for specialized equipment for purification and analysis. Therefore, it is imperative that such procedures are sourced from peer-reviewed scientific literature and performed under the supervision of trained chemists.

For researchers, scientists, and drug development professionals seeking information on chemical syntheses, I strongly recommend consulting authoritative and secure resources such as:

  • SciFinder-n (Chemical Abstracts Service)

  • Reaxys (Elsevier)

  • Peer-reviewed journals from the American Chemical Society (ACS), Royal Society of Chemistry (RSC), and other reputable publishers.

These platforms provide access to validated and reliable synthetic methods, which are essential for conducting safe and reproducible research.

Application

Application Note: Synthesis and Isolation of Dicyclopropylmethylamine Hydrochloride

Target Audience: Researchers, synthetic chemists, and drug development professionals. Introduction & Mechanistic Rationale Dicyclopropylmethylamine (1,1-dicyclopropylmethanamine) and its corresponding hydrochloride salt...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction & Mechanistic Rationale

Dicyclopropylmethylamine (1,1-dicyclopropylmethanamine) and its corresponding hydrochloride salt are highly valued building blocks in medicinal chemistry. The rigid, sterically demanding, and highly strained dicyclopropyl moiety imparts unique pharmacokinetic properties and conformational restrictions to drug scaffolds. This amine is a critical intermediate in the synthesis of mutant IDH1/2 inhibitors for oncology (1[1]), pyrrolinic isosteres of rilmenidine for cardiovascular applications (2[2]), and various azaspirocycles (3[3]).

Causality in Experimental Design

The synthesis is executed via a robust, three-stage sequence designed to maximize yield while preserving the integrity of the strained cyclopropyl rings:

  • Oximation: Dicyclopropyl ketone is condensed with hydroxylamine hydrochloride. The addition of a mild base (sodium acetate) buffers the system, liberating nucleophilic free hydroxylamine while maintaining sufficient acidity to protonate the carbonyl oxygen, thereby accelerating nucleophilic attack and dehydration.

  • Reduction: The intermediate dicyclopropylmethanone oxime is reduced using Lithium Aluminum Hydride ( LiAlH4​ ) in anhydrous Tetrahydrofuran (THF). LiAlH4​ is specifically selected over catalytic hydrogenation (e.g., Pd/C or Raney Nickel) to prevent the hydrogenolytic ring-opening of the cyclopropyl groups.

  • Salification: The resulting primary free base is highly volatile and susceptible to atmospheric oxidation. Immediate conversion to the hydrochloride salt using anhydrous ethereal HCl ensures the isolation of a stable, non-hygroscopic, and easily handled solid.

Synthetic Workflow Visualization

SynthesisWorkflow A Dicyclopropyl Ketone + NH2OH·HCl B Oximation (EtOH, NaOAc, Reflux) A->B C Dicyclopropylmethanone Oxime (Intermediate) B->C D Reduction (LiAlH4, THF, 80°C) C->D E Dicyclopropylmethylamine (Free Base) D->E F Salification (Ethereal HCl, 0°C) E->F G Dicyclopropylmethylamine HCl (Final Product) F->G

Workflow for the synthesis of dicyclopropylmethylamine hydrochloride.

Quantitative Data & Materials

Table 1: Reagent Stoichiometry and Properties
ReagentMW ( g/mol )EquivalentsRole
Dicyclopropyl ketone110.161.0Starting Material
Hydroxylamine hydrochloride69.491.2Oximating Agent
Sodium acetate (anhydrous)82.031.2Buffer / Base
Lithium aluminum hydride ( LiAlH4​ )37.951.2 - 1.5Reducing Agent
2M HCl in Diethyl Ether36.461.5Salifying Agent

Self-Validating Experimental Protocols

Protocol A: Synthesis of Dicyclopropylmethanone Oxime
  • Preparation: Dissolve dicyclopropyl ketone (1.0 eq) and hydroxylamine hydrochloride (1.2 eq) in absolute ethanol (approx. 3 mL/mmol).

  • Buffering: Add anhydrous sodium acetate (1.2 eq) portion-wise to the stirring solution at room temperature.

    • Self-Validation Checkpoint: The suspension will turn cloudy as insoluble sodium chloride ( NaCl ) precipitates, confirming the successful liberation of free hydroxylamine.

  • Reaction: Heat the mixture to reflux for 2-3 hours. Monitor reaction progress via TLC (Hexane/EtOAc 4:1, visualized with KMnO4​ stain).

    • Self-Validation Checkpoint: Complete disappearance of the UV-inactive, KMnO4​ -active ketone spot indicates full conversion to the oxime.

  • Workup: Cool the reaction to room temperature and concentrate under reduced pressure to remove ethanol. Partition the residue between Ethyl Acetate (EtOAc) and deionized water.

  • Isolation: Extract the aqueous layer twice with EtOAc. Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo to afford dicyclopropylmethanone oxime as a white solid or viscous oil.

Protocol B: Reduction to Dicyclopropylmethylamine (Free Base)

Note: This protocol is adapted from validated pharmaceutical manufacturing routes (1[1]).

  • Preparation: To a flame-dried, nitrogen-purged round-bottom flask, add anhydrous THF and cool to 0 °C using an ice bath. Carefully suspend LiAlH4​ (1.2 eq) in the solvent.

  • Addition: Dissolve dicyclopropylmethanone oxime (1.0 eq) in a minimal volume of anhydrous THF. Add this solution dropwise to the cold LiAlH4​ suspension to control the exothermic hydride transfer.

  • Reduction: Remove the ice bath, attach a reflux condenser, and heat the mixture to 80 °C for 6 hours.

  • Quenching: Cool the reaction mixture back to 0 °C. Cautiously quench the reaction by the dropwise addition of 1N aqueous NaOH.

    • Self-Validation Checkpoint: Continue adding NaOH strictly until hydrogen gas evolution ceases. The formation of a granular, white precipitate (aluminate salts) rather than a gelatinous emulsion confirms the correct stoichiometry of the basic quench, allowing for rapid filtration.

  • Isolation: Filter the mixture through a pad of Celite to remove the aluminum salts. Extract the aqueous filtrate with EtOAc. Combine the organic layers, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure at a low temperature (< 30 °C) to yield the free base.

    • Caution: Do not apply high vacuum; the free primary amine is highly volatile.

Protocol C: Hydrochloride Salt Formation
  • Preparation: Immediately dissolve the crude dicyclopropylmethylamine free base in anhydrous diethyl ether (or dichloromethane) and cool to 0 °C.

  • Salification: Under vigorous stirring, add a stoichiometric excess of 2M HCl in diethyl ether dropwise.

    • Self-Validation Checkpoint: The immediate formation of a dense, white precipitate confirms successful protonation and salification of the amine.

  • Isolation: Stir for an additional 30 minutes at 0 °C to ensure complete precipitation. Filter the solid under a nitrogen blanket (to prevent moisture absorption), wash thoroughly with cold anhydrous ether, and dry under high vacuum to afford pure dicyclopropylmethylamine hydrochloride.

Analytical Characterization

To ensure the structural integrity and purity of the final product, verify the synthesized batch against the following analytical benchmarks (2[2]):

Table 2: Analytical Data for Dicyclopropylmethylamine Hydrochloride
Analytical MethodExpected Signal / ValueDiagnostic Significance
1H NMR ( D2​O , 400 MHz) δ 2.75−2.98 (m, 1H, CH-N)Confirms the presence of the methine proton adjacent to the primary amine.
1H NMR ( D2​O , 400 MHz) δ 1.00−1.22 (m, 2H), 0.28−0.72 (m, 8H)Verifies the intact cyclopropyl rings (proves no hydrogenolytic ring-opening occurred).
ESI-MS (m/z)112.1 [M+H]+ (Free base)Confirms the molecular weight of the primary amine ( C7​H13​N ).
Melting Point 223−225 °CValidates the crystalline purity of the hydrochloride salt.

References

  • Vertex Pharmaceuticals Inc. "Therapeutically active compounds and their methods of use." US Patent 10028961B2.[1]

  • ACS Publications. "Diversity-Oriented Synthesis of Azaspirocycles." Organic Letters, 2004.[3]

  • ACS Publications. "Synthesis and Biological Evaluation of Pyrrolinic Isosteres of Rilmenidine. Discovery of cis-/trans-Dicyclopropylmethyl-(4,5-dimethyl-4,5-dihydro-3H-pyrrol-2-yl)-amine (LNP 509), an I1 Imidazoline Receptor Selective Ligand with Hypotensive Activity." Journal of Medicinal Chemistry, 2001.[2]

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield in dicyclopropyl-methylamine synthesis reactions

Technical Support Center: Dicyclopropylmethylamine (DCPMA) Synthesis Welcome to the Technical Support Center for the synthesis of dicyclopropylmethylamine (CAS: 13375-29-6). This sterically hindered primary amine is a cr...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Dicyclopropylmethylamine (DCPMA) Synthesis

Welcome to the Technical Support Center for the synthesis of dicyclopropylmethylamine (CAS: 13375-29-6). This sterically hindered primary amine is a critical building block in pharmaceutical development, serving as a precursor for rilmenidine impurities, CRF-1 antagonists, and as a robust peptide backbone protectant[1][2]. Due to the unique steric bulk of the dual cyclopropyl rings, standard amination protocols often result in poor yields. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to optimize your synthesis workflows.

Synthesis Pathway Visualization

SynthesisRoutes DK Dicyclopropyl Ketone (Starting Material) Oxime_Step NH2OH·HCl, Base (Oxime Formation) DK->Oxime_Step Route A TiCl4_Step NH3, TiCl4 (Imine Formation) DK->TiCl4_Step Route B Oxime Dicyclopropylmethanone Oxime (Intermediate) Oxime_Step->Oxime LiAlH4_Step LiAlH4 in THF, 80°C (Reduction) Oxime->LiAlH4_Step Target Dicyclopropylmethylamine (Target Product) LiAlH4_Step->Target High Yield Pitfall1 Incomplete Reduction (Steric Hindrance) LiAlH4_Step->Pitfall1 Low Temp Imine Dicyclopropylmethanimine (Intermediate) TiCl4_Step->Imine Red_Step NaCNBH3 / H+ (Reduction) Imine->Red_Step Pitfall2 Imine Hydrolysis (Moisture) Imine->Pitfall2 H2O Present Red_Step->Target Moderate Yield

Synthesis routes for dicyclopropylmethylamine highlighting key intermediates and common pitfalls.

Troubleshooting & FAQs

Q1: Why is my yield consistently below 40% when performing direct reductive amination of dicyclopropyl ketone? Mechanistic Cause: The two cyclopropyl groups create significant steric shielding around the carbonyl carbon, making nucleophilic attack by ammonia thermodynamically unfavorable. Furthermore, the resulting imine is highly susceptible to hydrolysis, pushing the equilibrium back toward the starting ketone. Expert Solution: You must use a strong Lewis acid and dehydrating agent. Literature demonstrates that treating dicyclopropyl ketone with ammonia in the presence of Titanium Tetrachloride (TiCl 4​ ) forces the formation of the dicyclopropylmethanimine intermediate by coordinating the carbonyl oxygen and scavenging generated water[2]. Follow this immediately with reduction using Sodium Cyanoborohydride (NaCNBH 3​ ) or Sodium Triacetoxyborohydride in slightly acidic conditions.

Q2: During the LiAlH 4​ reduction of dicyclopropylmethanone oxime, I observe unreacted intermediate and secondary amine byproducts. How can I drive the reaction to completion? Mechanistic Cause: The oxime intermediate (dicyclopropyl ketoxime)[3] is highly resistant to reduction at room temperature due to the steric congestion of the dicyclopropylmethyl moiety. Secondary amines form if the intermediate imine reacts with already formed primary amine instead of being reduced by the hydride. Expert Solution: Elevate the temperature and ensure a sufficient excess of LiAlH 4​ . Standard pharmaceutical protocols require using at least 1.2 to 1.5 equivalents of LiAlH 4​ and heating the reaction mixture in Tetrahydrofuran (THF) to 80°C (in a sealed vessel or under reflux) for 6 hours[4][5]. This thermal energy provides the thermodynamic push required to fully reduce the sterically hindered oxime strictly to the primary amine.

Q3: I am losing product during the aqueous workup of the LiAlH 4​ reduction. How can I improve recovery? Mechanistic Cause: Dicyclopropylmethylamine has a relatively low molecular weight (111.19 g/mol ) and exhibits moderate solubility in water, especially if it becomes protonated during acidic or neutral workups. Expert Solution: Employ a modified Fieser workup. Quench the LiAlH 4​ carefully with 1N aqueous NaOH until gas evolution ceases[4]. The strong base ensures the amine remains completely deprotonated (free base form), drastically reducing its aqueous solubility. Filter the resulting granular aluminum salts and extract the filtrate thoroughly with Ethyl Acetate (EtOAc) or Diethyl Ether.

Quantitative Data Summary

Synthesis RouteKey ReagentsOptimal TempReaction TimeExpected YieldPrimary Pitfall
Oxime Reduction Oxime, LiAlH 4​ (1.2 - 1.5 eq), THF80°C6 hours75 - 85%Incomplete reduction at room temp
Reductive Amination Ketone, NH 3​ , TiCl 4​ , NaCNBH 3​ 0°C to RT12 - 18 hours60 - 70%Imine hydrolysis due to moisture

Validated Experimental Protocols

Protocol A: Oxime Reduction Route (High Yield)

This protocol is adapted from validated pharmaceutical synthesis methods for IDH2 inhibitor precursors[4][5].

  • Preparation : In an oven-dried, argon-purged flask, dissolve dicyclopropylmethanone oxime (1.0 eq) in anhydrous THF to create a 1 M solution.

  • Hydride Addition : Cool the solution to 0°C using an ice bath. Slowly add LiAlH 4​ (1.2 to 1.5 eq) in small portions to control the exothermic release of hydrogen gas.

  • Reflux : Attach a reflux condenser and heat the mixture to 80°C with vigorous stirring for 6 hours. Self-Validation: Monitor via TLC (Hexanes/EtOAc); the highly polar amine will stay at the baseline compared to the oxime.

  • Quenching : Cool the reaction mixture back to 0°C. Carefully quench by dropwise addition of 1N aqueous NaOH until gas evolution completely ceases. Causality: NaOH prevents the formation of a gelatinous aluminum hydroxide emulsion and keeps the product in its free-base form.

  • Filtration & Extraction : Filter the granular white precipitate through a pad of Celite. Wash the filter cake thoroughly with EtOAc to recover trapped product.

  • Isolation : Transfer the filtrate to a separatory funnel, extract the aqueous layer with additional EtOAc (3x). Combine the organic layers, dry over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure to yield the crude dicyclopropylmethylamine.

Protocol B: Direct Reductive Amination Route (Alternative)

This protocol utilizes TiCl 4​ to overcome steric hindrance during imine formation[2].

  • Imine Formation : Dissolve dicyclopropyl ketone (1.0 eq) in anhydrous dichloromethane (DCM). Cool to 0°C.

  • Activation : Add a solution of ammonia in methanol (excess), followed by the dropwise addition of TiCl 4​ (0.5 eq). Stir at room temperature for 12 hours under a strict inert atmosphere.

  • Reduction : Cool the mixture back to 0°C and add Sodium Cyanoborohydride (NaCNBH 3​ ) (1.5 eq). Add a catalytic amount of glacial acetic acid to adjust the pH to ~5-6. Self-Validation: Spot-check the pH with indicator paper; NaCNBH 3​ requires mild acidity to function efficiently.

  • Completion : Stir for an additional 6 hours at room temperature.

  • Workup : Quench with saturated aqueous NaHCO 3​ . Extract with DCM (3x), dry over Na 2​ SO 4​ , and concentrate. Purify via vacuum distillation to obtain the pure amine.

References

  • Guidechem : Dicyclopropane methylamine Background and Toxicity. 1

  • Google Patents (US10172864B2) : Therapeutically active compounds and their methods of use (Preparation of dicyclopropylmethanamine). 4

  • Google Patents (EP3019483A1) : Therapeutically active compounds and their methods of use. 5

  • PMC / NIH : The Dicyclopropylmethyl (Dcpm) Peptide Backbone Protectant. 2

  • NIST WebBook : Dicyclopropyl ketoxime. 3

Sources

Optimization

Troubleshooting impurities in dicyclopropyl-methylamine extraction

Welcome to the Technical Support Center for the synthesis and purification of dicyclopropylmethylamine (DCPMA). As a highly sterically hindered primary amine, DCPMA presents unique challenges during downstream workup, pa...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and purification of dicyclopropylmethylamine (DCPMA). As a highly sterically hindered primary amine, DCPMA presents unique challenges during downstream workup, particularly regarding over-alkylation and the sensitivity of its cyclopropyl rings to hydrogenolysis. This guide synthesizes field-proven methodologies and mechanistic causality to help researchers and drug development professionals troubleshoot extractions and isolate high-purity DCPMA.

Part 1: Quantitative Impurity Profiling

Effective troubleshooting begins with understanding the physicochemical properties of your target molecule and its most common impurities. The table below summarizes the partitioning data critical for designing an effective separation strategy.

CompoundMolecular Weight ( g/mol )Boiling Point (°C)LogP (Predicted)Primary Extraction Phase
Dicyclopropylmethylamine (DCPMA) 111.18[1]~161.2[2]1.24[2]Aqueous (pH < 2), Organic (pH > 12)
Dicyclopropyl ketone (DCPK) 110.15[3]~160.0~1.50Organic (All pH levels)
Bis(dicyclopropylmethyl)amine 205.34>250.0~3.50Aqueous (pH < 2), Organic (pH > 12)
Propyl-cyclopropylmethylamine 113.20~165.0~1.80Aqueous (pH < 2), Organic (pH > 12)

Part 2: Mechanistic Troubleshooting (FAQs)

Q1: Why am I seeing significant amounts of unreacted dicyclopropyl ketone (DCPK) co-extracting with my final product, and how can I remove it? Cause: DCPK and DCPMA have nearly identical boiling points (~160–161 °C)[2][3], making separation by simple distillation nearly impossible. If the reductive amination does not reach 100% conversion, DCPK remains in the crude matrix. Solution: Exploit the basicity of the primary amine. At pH < 2, DCPMA is protonated to its ammonium salt, drastically shifting its solubility to the aqueous phase. DCPK lacks a basic nitrogen, remains neutral, and partitions exclusively into the organic phase. Ensure strict adherence to the acid-base protocol detailed in Part 3.

Q2: My GC-MS shows an impurity with a mass +94 Da higher than dicyclopropylmethylamine (m/z 205). What is this, and how do I prevent it? Cause: This is the secondary amine, bis(dicyclopropylmethyl)amine. Reductive amination proceeds via an imine intermediate. Once the primary amine (DCPMA) forms, it can compete with ammonia to attack unreacted imine, leading to over-alkylation. Solution: Kinetically favor the primary amine by using a massive excess of anhydrous ammonia (e.g., >10 equivalents) during the reaction[3]. If the impurity is already present in your crude extract, fractional distillation is required. The secondary amine has a significantly higher boiling point (>250 °C) compared to DCPMA[2], allowing for clean separation under vacuum.

Q3: I am detecting ring-opened impurities (e.g., propyl-cyclopropylmethylamine). How can I optimize the synthesis and extraction to avoid this? Cause: The cyclopropane ring possesses significant angular strain (~27.5 kcal/mol), giving the C-C bonds partial π-character[4]. Highly active hydrogenation catalysts like Raney Nickel[5], especially under elevated H2 pressure or temperatures (>80 °C), can catalyze the hydrogenolysis (cleavage) of the cyclopropyl ring[6]. Solution: Transition to milder, hydride-based reductive amination protocols. A highly effective alternative is the use of titanium tetrachloride (TiCl4) to form the imine, followed by reduction with sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride[7]. This completely eliminates the risk of transition-metal-catalyzed hydrogenolysis.

ImpurityPathways DCPK Dicyclopropyl Ketone (DCPK) Imine Imine Intermediate DCPK->Imine + NH3 DCPMA Dicyclopropylmethylamine (Target: DCPMA) Imine->DCPMA + H2 / Catalyst SecAmine Bis(dicyclopropylmethyl)amine (2° Amine Impurity) DCPMA->SecAmine + Imine (Over-alkylation) RingOpen Propyl-cyclopropylmethylamine (Ring-Opened Impurity) DCPMA->RingOpen Excess H2 / Heat (Hydrogenolysis)

Mechanistic pathways leading to target DCPMA and common synthesis/extraction impurities.

Part 3: Self-Validating Extraction Protocol

To ensure absolute purity, do not rely solely on visual phase separation. The following protocol integrates self-validating checkpoints to guarantee the removal of unreacted ketones and catalytic hazards.

Phase 1: Catalyst Quenching and Filtration

  • Cool and Vent: Cool the high-pressure reactor to room temperature and safely vent the hydrogen gas.

  • Filtration: Filter the crude methanolic mixture through a tightly packed pad of Celite to remove the Raney Nickel catalyst[5].

    • Self-Validation Check: The filtrate must be completely transparent. Any grey/black turbidity indicates colloidal nickel, which will cause severe emulsions during extraction and poses a pyrophoric hazard upon solvent evaporation[6]. If turbid, re-filter through a finer fritted funnel.

Phase 2: Primary Acid-Base Extraction (Ketone Removal) 3. Concentration: Remove the methanol solvent under reduced pressure. 4. Acidification: Dissolve the crude residue in diethyl ether (Et2O) and add 2M HCl dropwise until the aqueous phase reaches pH < 2.

  • Causality: At pH 2, the primary amine (pKa ~10.5) is >99.9% protonated into its water-soluble ammonium chloride salt. Unreacted DCPK remains neutral and stays in the Et2O layer.

  • Phase Separation: Separate the layers. Wash the aqueous layer with an additional portion of Et2O to ensure complete ketone removal.

    • Self-Validation Check: Add a single drop of the aqueous layer to a watch glass and neutralize with a drop of NaOH. If it turns cloudy, the amine is successfully captured. If the bulk aqueous layer itself is cloudy before neutralization, neutral organic impurities are still trapped; perform an additional Et2O wash.

Phase 3: Free-Basing and Product Recovery 6. Basification: Cool the aqueous layer in an ice bath (neutralization is exothermic) and slowly add 6M NaOH until the pH exceeds 12.

  • Causality: The high pH deprotonates the ammonium salt back into the lipophilic free base DCPMA.

  • Extraction: Extract the basic aqueous layer three times with dichloromethane (DCM).

    • Self-Validation Check: Spot the post-extraction aqueous layer on a TLC plate and stain with Ninhydrin. A lack of purple/blue color confirms the complete extraction of the amine into the DCM layer.

  • Drying and Concentration: Dry the combined DCM layers over anhydrous Na2SO4, filter, and concentrate via rotary evaporation.

    • Self-Validation Check: A constant mass on the analytical balance between 10-minute vacuum intervals confirms the complete removal of DCM.

ExtractionWorkflow Crude Crude Mixture (DCPMA, DCPK, 2° Amine) Acidify Add 2M HCl (pH < 2) Extract with Et2O Crude->Acidify Org1 Organic Phase (Unreacted DCPK) Acidify->Org1 Top Layer Aq1 Aqueous Phase (DCPMA-HCl + 2° Amine-HCl) Acidify->Aq1 Bottom Layer Basify Add 6M NaOH (pH > 12) Extract with DCM Aq1->Basify Aq2 Aqueous Phase (Waste Salts) Basify->Aq2 Top Layer Org2 Organic Phase (Free Base Amines) Basify->Org2 Bottom Layer Distill Fractional Distillation (Isolate DCPMA) Org2->Distill

Workflow for the acid-base extraction and purification of dicyclopropylmethylamine.

References

  • Title: 13375-29-6 Dicyclopropane methylamine Source: Guidechem URL
  • Title: (Dicyclopropylmethyl)
  • Title: Dicyclopropylamine Supplier | For Research Use Only Source: Benchchem URL
  • Title: The Dicyclopropylmethyl (Dcpm)
  • Title: W-6 Raney Nickel Catalyst Source: Organic Syntheses URL
  • Title: Ligand-Metal Cooperation Enables Net Ring-Opening C–C Activation / Difunctionalization of Cyclopropyl Ketones Source: NIH URL
  • Title: Reagent Friday: Raney Nickel Source: Master Organic Chemistry URL

Sources

Troubleshooting

Technical Support Center: Dicyclopropyl-methylamine Storage &amp; Handling

Welcome to the Advanced Reagent Support Center. Dicyclopropyl-methylamine (CAS 13375-29-6), also known as 1,1-dicyclopropylmethanamine, is a highly valuable primary amine utilized extensively as a reactant in pharmaceuti...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Reagent Support Center. Dicyclopropyl-methylamine (CAS 13375-29-6), also known as 1,1-dicyclopropylmethanamine, is a highly valuable primary amine utilized extensively as a reactant in pharmaceutical synthesis, particularly in the development of kinase inhibitors[1] and CRF-1 antagonists[2].

While the dual cyclopropyl rings provide excellent metabolic stability and resistance to hydrogen abstraction in biological systems[1], the primary amine headgroup remains highly susceptible to environmental degradation. This guide provides mechanistic insights, troubleshooting FAQs, and self-validating protocols to ensure the integrity of your reagent.

Mechanistic Insights: The "Why" Behind Amine Degradation

To effectively prevent degradation, it is critical to understand the causality behind it. Primary amines degrade through two predominant pathways when exposed to ambient laboratory conditions:

  • Oxidative Degradation (Photo/Metal-Catalyzed): Exposure to ambient oxygen ( O2​ ), especially in the presence of light or trace metal ions, initiates a single-electron transfer or hydrogen-atom abstraction at the alpha-carbon. This forms a radical intermediate that rapidly converts to an imine, releasing ammonia and aldehydes as byproducts[3]. This pathway is responsible for the characteristic yellowing of the liquid[4].

  • CO2​ -Induced Carbamate Formation: Primary amines act as strong nucleophiles. When exposed to atmospheric carbon dioxide ( CO2​ ) and trace moisture, they undergo a concerted nucleophilic attack to form zwitterionic intermediates, which rapidly resolve into ammonium carbamate ion pairs[5][6]. This manifests as a white, crusty solid that depletes your active amine concentration.

AmineDegradation Amine Dicyclopropyl-methylamine (Primary Amine) O2 Oxygen (O2) + Light/Metals Amine->O2 Air Exposure CO2 Carbon Dioxide (CO2) + Moisture Amine->CO2 Air Exposure Oxidation Oxidative Degradation (Radical Intermediates) O2->Oxidation CarbamatePath Nucleophilic Attack (Zwitterion Intermediate) CO2->CarbamatePath Imines Imines, Ammonia, & Aldehydes (Yellowing/Discoloration) Oxidation->Imines Carbamate Ammonium Carbamate Salts (White Precipitate) CarbamatePath->Carbamate

Figure 1: Primary degradation pathways of dicyclopropyl-methylamine via oxidation and CO2 absorption.

Troubleshooting Guide (FAQs)

Q: My dicyclopropyl-methylamine has turned from a colorless liquid to a pale yellow. Is it still usable? A: The yellowing indicates oxidative degradation, specifically the formation of imines and trace aldehydes[3]. Because dicyclopropyl-methylamine is a primary amine, trace oxygen and light catalyze this dehydrogenation[7]. If your downstream application is sensitive to imine impurities or requires >99% purity, you must purify the batch. For rough synthetic steps, a slight yellow tint might be tolerable, but your stoichiometric yield will decrease.

Q: There is a white, crystalline crust around the cap and inside the bottle. What happened? A: This is an ammonium carbamate salt. Primary amines react exothermically with atmospheric CO2​ , a reaction accelerated by ambient humidity[5]. The white solid is the carbamate ion pair formed between two amine molecules and one CO2​ molecule[6]. This physically depletes your active amine concentration and can introduce significant errors in your assays.

Q: How do I recover dicyclopropyl-methylamine that has formed carbamates? A: Carbamate formation is reversible under basic conditions or thermal stress[4]. See the "Amine Recovery Protocol" below for a self-validating liquid-liquid extraction method to break the carbamate bonds and recover the pure amine.

Quantitative Data: Impact of Storage Conditions

The following table summarizes the degradation kinetics of primary amines based on environmental exposure. Maintaining strict inert conditions is paramount to preserving the reagent's 99.0% assay purity[2].

Storage AtmosphereTemperatureLight ExposurePrimary DegradantEst. Degradation Rate (%/month)
Ambient Air25°CLightImines / Carbamates5.0 - 8.0%
Ambient Air25°CDarkCarbamates3.0 - 5.0%
Ambient Air4°CDarkCarbamates1.0 - 2.0%
Inert (Ar/N₂)25°CDarkNone< 0.5%
Inert (Ar/N₂) 2-8°C Dark None < 0.1%

Experimental Protocols

Protocol A: Optimal Storage & Handling Workflow

To prevent degradation, dicyclopropyl-methylamine must be treated as an air- and moisture-sensitive reagent. It should be kept in a cool, dry, dark location in a tightly sealed container[2].

  • Preparation: Transfer the reagent bottle into a glovebox or connect it to a Schlenk line immediately upon receipt.

  • Inert Gas Purging: Purge the headspace of the container with dry Argon or Nitrogen. Argon is preferred as it is heavier than air and forms a protective blanket over the liquid.

  • Aliquoting: If you frequently use the amine, aliquot it into smaller, single-use amber glass vials to prevent repeated atmospheric exposure to the main stock.

  • Sealing and Storage: Seal the vials with PTFE-lined septa and wrap the caps in Parafilm. Store the vials in a dark refrigerator at 2-8°C[8].

StorageWorkflow Receive 1. Receive Amine Purge 2. Purge w/ Ar/N2 (Schlenk Line) Receive->Purge Seal 3. Seal w/ PTFE Septum & Parafilm Purge->Seal Store 4. Store at 2-8°C in Dark Desiccator Seal->Store

Figure 2: Optimal inert-atmosphere storage workflow for dicyclopropyl-methylamine.

Protocol B: Amine Recovery (Carbamate Reversal)

If your stock has degraded into a mixture of liquid and white carbamate salts, use this self-validating extraction protocol to recover the pure amine.

  • Dissolution: Dissolve the degraded amine mixture (liquid + white solid) in a non-polar organic solvent (e.g., diethyl ether).

  • Basic Wash (Causality): Wash the organic layer with 1M aqueous NaOH. Why? The strong base deprotonates the ammonium species, driving the equilibrium away from the carbamate, releasing CO2​ gas, and forcing the free amine into the organic layer.

  • Drying: Separate the organic layer and dry it over anhydrous Na2​SO4​ to remove residual moisture.

  • Distillation: Filter the drying agent and perform fractional distillation under reduced pressure. The boiling point of pure dicyclopropyl-methylamine is ~161.2°C at 760 mmHg[2].

  • Self-Validation Check: To ensure the system is self-validating, measure the refractive index of the recovered liquid. Pure dicyclopropyl-methylamine will have a refractive index of exactly 1.46 at 20°C[2]. A higher refractive index or persistent yellowing indicates residual imines, requiring a second distillation.

References

  • MilliporeSigma. "Dicyclopropylmethanamine | 13375-29-6". sigmaaldrich.com.
  • Bellona Foundation. "Amines Used in CO2 Capture - Health and Environmental Impacts". bellona.org.
  • Home Sunshine Pharma. "Dicyclopropylmethanamine CAS 13375-29-6 Manufacturers". hsppharma.com.
  • ACS Publications. "Effects of Amine Structures on Oxidative Degradation of Amine-Functionalized Adsorbents for CO2 Capture". acs.org.
  • ACS Publications. "Discovery of 1-Amino-5H-pyrido[4,3-b]indol-4-carboxamide Inhibitors of Janus Kinase 2 (JAK2)". acs.org.
  • ACS Publications. "A Unified Approach to CO2–Amine Reaction Mechanisms | ACS Omega". acs.org.
  • NIH. "Mechanisms and Kinetics for Sorption of CO2 on Bicontinuous Mesoporous Silica Modified with n-Propylamine". nih.gov.
  • ACS Publications.

Sources

Optimization

Best solvent selection for dicyclopropyl-methylamine crystallization

Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling to isolate high-purity amines.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling to isolate high-purity amines. The crystallization of dicyclopropyl-methylamine (CAS 13375-29-6) presents a classic physicochemical challenge: balancing molecular rigidity with unfavorable thermodynamic phase states.

This guide provides field-proven, mechanistically grounded troubleshooting steps and self-validating protocols to ensure your crystallization workflows succeed.

The Core Challenge: Free Base vs. Salt Form

Before selecting a solvent, you must understand the thermodynamic limitations of your target molecule. Dicyclopropyl-methylamine is a primary amine featuring two sterically bulky cyclopropyl rings. While this rigidity aids in crystal lattice packing, the free base lacks the intermolecular forces required to solidify at room temperature.

Table 1: Physicochemical Properties of Dicyclopropyl-methylamine

PropertyValueMechanistic Implication for Crystallization
Molecular Weight 111.18 g/mol [1]Small, rigid molecule; packs well only if strong intermolecular forces are introduced.
Boiling Point 161.2 °C[1]High boiling point indicates moderate intermolecular forces, but insufficient for solidification.
Melting Point -52 °C[1]Critical: It is thermodynamically impossible to crystallize the free base at room temperature.
Physical State Colorless Liquid[1]Requires chemical derivatization (salt formation) to induce a solid state.

The Expert Solution: You cannot crystallize the free base. The fundamental prerequisite is converting the liquid amine into a stable salt—most commonly dicyclopropyl-methylamine hydrochloride (CAS 51043-72-2) [2]. Protonation introduces ionic interactions and strong hydrogen-bonding networks, dramatically raising the melting point and allowing for controlled lattice formation[3].

Solvent Selection Matrix for the Hydrochloride Salt

Once protonated, the dictum "like dissolves like" governs solvent selection[4]. The highly polar hydrochloride salt requires a polar primary solvent for dissolution and a less polar, miscible anti-solvent to decrease solubility and induce nucleation as the system cools.

Based on literature for dicyclopropylmethylamine derivatives and amine hydrochlorides[5], the following solvent/anti-solvent systems are validated for this compound:

Table 2: Validated Solvent/Anti-Solvent Systems

Primary SolventAnti-SolventMechanism of ActionSuitability
Isopropanol (2-PrOH) Diethyl Ether (Et₂O) 2-PrOH provides hydrogen bonding for dissolution; Et₂O rapidly drops the dielectric constant.Excellent for rapid nucleation and high recovery.
Isopropanol (2-PrOH) Ethyl Acetate (EtOAc) EtOAc provides a milder polarity shift than Et₂O, promoting slower, highly ordered crystal growth.Best for high-purity, well-defined single crystals[5].
Ethanol (EtOH) Ethyl Acetate (EtOAc) EtOH offers higher solubility at reflux; EtOAc forces precipitation upon cooling.Ideal for highly concentrated bulk reaction mixtures[5].

Troubleshooting & FAQs

Q: My product is "oiling out" instead of forming crystals. What is the mechanistic cause? A: "Oiling out" (liquid-liquid phase separation) occurs when the solute comes out of solution above its melting point, forming a liquid phase rather than a solid lattice[6]. For dicyclopropyl-methylamine, this is almost always caused by incomplete salt formation (residual liquid free base is present). Ensure stoichiometric addition of HCl and verify the pH is strictly acidic (< 3) before attempting crystallization[3].

Q: Why should I avoid highly volatile solvents like Dichloromethane (DCM) or Chloroform? A: While volatile solvents are easy to remove under vacuum, they evaporate too rapidly during the crystallization process. This leads to uncontrolled, rapid supersaturation, which forces the compound to precipitate as an amorphous powder rather than a highly ordered crystal[3]. Furthermore, if volatile solvents become trapped in the crystal lattice, their rapid departure can cause severe structural degradation and disorder[3].

Q: How do the cyclopropyl moieties affect the crystallization thermodynamics? A: The dicyclopropyl groups impart significant steric bulk and hydrophobicity[1]. This creates an amphiphilic molecule once protonated: a highly polar ammonium head and a bulky, non-polar tail. This makes the balance between the primary alcohol (which solvates the ionic head) and the anti-solvent (which interacts with the cyclopropyl rings) critical. Over-addition of the anti-solvent will cause the hydrophobic tails to aggregate too quickly, leading to the aforementioned "oiling out."

Self-Validating Experimental Protocol

To guarantee success, your workflow must be a self-validating system. Do not proceed to the next step unless the physical state of the solution confirms you are on the right path.

Protocol: Anti-Solvent Crystallization of Dicyclopropyl-methylamine Hydrochloride

  • Salt Formation: Dissolve the crude dicyclopropyl-methylamine free base in 5 volumes of Isopropanol (2-PrOH) under an inert nitrogen atmosphere.

  • Protonation (Validation Step): Slowly add 1.05 equivalents of anhydrous HCl in ether while maintaining the temperature below 20 °C to prevent exothermic degradation. Self-Validation: Check the pH of the solution. It must be < 3 to ensure complete conversion to the hydrochloride salt[3].

  • Dissolution: Heat the suspension to reflux (~80 °C). If the solution is not entirely clear, add 2-PrOH dropwise until complete dissolution is achieved.

  • Anti-Solvent Titration: Remove the flask from the heat source. While the solution is still hot, titrate Ethyl Acetate (EtOAc) dropwise until the cloud point is reached (the first sign of persistent, milky turbidity).

  • Clarification (Validation Step): Add 1-2 drops of 2-PrOH just until the solution clears again. Self-Validation: This exact moment confirms the system is perfectly poised at the saturation limit.

  • Controlled Nucleation: Allow the flask to cool completely undisturbed to room temperature over 4 hours. Do not agitate. Once at room temperature, transfer to an ice bath (0-5 °C) for 2 hours to maximize thermodynamic yield.

  • Isolation: Filter the resulting crystals under vacuum, wash with cold EtOAc, and dry under high vacuum to remove residual solvent.

Process Visualization

CrystallizationWorkflow FreeBase Crude Dicyclopropyl-methylamine (Free Base Liquid) Protonation Protonation (Add HCl in Ether) FreeBase->Protonation pH < 3 Dissolution Dissolution (Reflux in 2-PrOH) Protonation->Dissolution Heat to 80°C Titration Anti-Solvent Titration (Add EtOAc to Cloud Point) Dissolution->Titration Dropwise Addition Cooling Controlled Cooling (Room Temp to 0°C) Titration->Cooling Clear with 2-PrOH, then cool Success High-Purity Crystalline Salt Cooling->Success Slow Nucleation Failure Oiling Out / Amorphous (Phase Separation) Cooling->Failure Rapid Evaporation / Incomplete Protonation

Workflow for the salt formation and anti-solvent crystallization of dicyclopropyl-methylamine.

References

  • How to choose a solvent for crystallization of an organic compound Source: Quora URL:[Link]

  • Determining Which Solvent to Use Source: Chemistry LibreTexts URL:[Link]

  • Guide for Crystallization Source: University of Fribourg (unifr.ch) URL:[Link]

  • Synthesis and Biological Evaluation of Pyrrolinic Isosteres of Rilmenidine Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Troubleshooting

Overcoming steric hindrance in dicyclopropyl-methylamine cross-coupling

Technical Support Center: Overcoming Steric Hindrance in C,C -Dicyclopropylmethylamine Cross-Coupling Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to add...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Overcoming Steric Hindrance in C,C -Dicyclopropylmethylamine Cross-Coupling

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most notoriously difficult transformations in modern organic synthesis: the palladium-catalyzed C–N cross-coupling of C,C -dicyclopropylmethylamine.

While C,C -dicyclopropylmethylamine is a highly privileged pharmacophore in drug development due to its metabolic stability and unique conformational rigidity[1], the immense steric bulk generated by the two α -cyclopropyl rings severely complicates standard Buchwald-Hartwig aminations[1][2]. This guide provides field-proven insights, mechanistic causality, and self-validating protocols to ensure your success.

I. Frequently Asked Questions (FAQs)

Q1: Why does C,C -dicyclopropylmethylamine fail to couple under standard Buchwald-Hartwig conditions (e.g., with BINAP or dppf)? A: The failure is rooted in spatial mechanics. Bidentate ligands like BINAP or dppf form tight, rigid, and geometrically constrained complexes with Palladium[2]. C,C -dicyclopropylmethylamine is technically a primary amine, but its α -carbon is flanked by two bulky cyclopropyl rings, giving it an effective steric profile larger than many secondary amines. When the amine attempts to coordinate to the Pd(II)-aryl intermediate, the bidentate ligand prevents the necessary geometric distortion, leading to a stalled catalytic cycle and promoting off-target pathways like protodehalogenation.

Q2: Which phosphine ligand should I select for this specific substrate? A: You must use a highly engineered, mono-dentate biarylphosphine ligand. While BrettPhos is the gold standard for standard primary amines[3][4], the extreme α -branching of dicyclopropylmethylamine often necessitates tBuBrettPhos [5]. Causality: Counterintuitively, you need a bulkier ligand to couple a bulky amine. The tert-butyl groups on the phosphorus atom of tBuBrettPhos force the Pd center into a highly reactive monoligated state ( L1​Pd(0) )[5]. Once the bulky amine coordinates, the extreme steric crowding around the Pd(II) center destabilizes the intermediate, thereby accelerating the rate-limiting reductive elimination step to relieve steric strain[6].

Q3: What is the optimal Palladium precatalyst? A: Always utilize Third-Generation (Pd G3) or Fourth-Generation (Pd G4) palladacycles (e.g., tBuBrettPhos Pd G3)[3]. Traditional palladium sources like Pd2​(dba)3​ are highly problematic here because the bulky dba (dibenzylideneacetone) ligands compete with your hindered amine for coordination, often leading to catalyst death ("black palladium"). G3/G4 precatalysts rapidly and quantitatively generate the active L1​Pd(0) species under mild conditions[3].

Q4: How do I choose the right base and solvent? A: For sterically hindered amines, strong bases like Sodium tert-butoxide (NaOtBu) or Lithium hexamethyldisilazide (LiHMDS) are required to facilitate the deprotonation of the Pd-bound amine[3][4]. LiHMDS is highly recommended if your substrate contains base-sensitive functional groups, as it provides excellent proton tolerance[4]. Use anhydrous 1,4-Dioxane or THF at high concentrations (0.5 M to 1.0 M) to force the intermolecular coordination[3].

II. Mechanistic Workflow & Bottlenecks

CatalyticCycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-X AmineBind Amine Coordination (Bulky Amine) OxAdd->AmineBind Amine Deprot Deprotonation (Base) AmineBind->Deprot Base RedElim Reductive Elimination (Rate-Limiting) Deprot->RedElim HX RedElim->Pd0 Product

Caption: Catalytic cycle of Buchwald-Hartwig amination highlighting steric bottlenecks.

III. Quantitative Data: Ligand Selection Matrix

To ensure optimal catalyst selection, compare the properties of the Buchwald biarylphosphine family based on the steric demands of your specific electrophile and nucleophile[3][5][6].

LigandTarget Substrate ScopeRelative Steric BulkRate-Limiting StepRecommended Precatalyst
SPhos Unhindered primary amines, SuzukiLow / ModerateOxidative AdditionSPhos Pd G2/G3
BrettPhos Standard primary aminesHighOxidative AdditionBrettPhos Pd G3
RuPhos Secondary aminesModerate / HighReductive EliminationRuPhos Pd G3
tBuBrettPhos Highly hindered primary amines ( C,C -dicyclopropyl)Very HighReductive EliminationtBuBrettPhos Pd G3

IV. Troubleshooting Guide & Decision Tree

If your cross-coupling reaction fails, do not blindly screen conditions. Use the logical decision tree below to identify the specific failure point in the catalytic cycle.

Troubleshooting Start Low Yield / Reaction Stalled CheckSM Is Aryl Halide Consumed? Start->CheckSM YesConsumed Yes (Side Reactions) CheckSM->YesConsumed Yes NoConsumed No (No Activation) CheckSM->NoConsumed No Sol1 Reduce Temp / Change Base (Minimize Dehalogenation) YesConsumed->Sol1 Sol2 Use tBuBrettPhos Pd G3 (Ensure Pd(0) Formation) NoConsumed->Sol2

Caption: Decision tree for troubleshooting stalled cross-coupling reactions.

Specific Failure Modes:
  • Issue: Aryl halide is consumed, but no product is formed.

    • Diagnosis: Oxidative addition is occurring, but the amine is too bulky to coordinate. The Pd(II)-aryl intermediate undergoes β -hydride elimination (if applicable) or protodehalogenation.

    • Solution: Switch to a bulkier ligand (tBuBrettPhos) to force reductive elimination[5], or increase the concentration of the amine to 2.0 equivalents to drive coordination by mass action.

  • Issue: Complete recovery of starting materials.

    • Diagnosis: The Pd(0) active species is not forming, or the aryl halide is too electron-rich for oxidative addition.

    • Solution: Ensure you are using a Pd G3 precatalyst[3]. If using an aryl chloride, ensure the temperature is at least 80°C.

  • Issue: Immediate formation of a black precipitate upon heating.

    • Diagnosis: Catalyst degradation into inactive bulk palladium ("black palladium").

    • Solution: This indicates the ligand has dissociated. Switch to a less polar solvent (e.g., Toluene instead of Dioxane) or ensure rigorous exclusion of oxygen via freeze-pump-thaw degassing.

V. Self-Validating Experimental Protocol

Reaction: Cross-coupling of C,C -dicyclopropylmethylamine with an Aryl Chloride. Objective: Achieve >85% conversion using tBuBrettPhos Pd G3.

Materials:

  • Aryl Chloride (1.0 mmol, 1.0 equiv)

  • C,C -dicyclopropylmethylamine (1.2 mmol, 1.2 equiv)

  • tBuBrettPhos Pd G3 (0.02 mmol, 2 mol%)[3]

  • LiHMDS (2.4 mmol, 2.4 equiv)[3][4]

  • Anhydrous THF (1.0 mL, to achieve 1 M concentration)[3]

Step-by-Step Methodology:

  • Preparation (Glovebox or Schlenk line): To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add the Aryl Chloride (1.0 mmol) and tBuBrettPhos Pd G3 (2 mol%).

  • Base Addition: Add LiHMDS (2.4 equiv). Self-Validation Check: The solid mixture should remain free-flowing. If it clumps, moisture has ingress, and the base is compromised.

  • Atmosphere Exchange: Seal the tube with a septum, remove from the glovebox, and connect to a Schlenk line. Evacuate and backfill with ultra-pure Argon three times.

  • Solvent & Amine Addition: Inject anhydrous THF (1.0 mL) followed by C,C -dicyclopropylmethylamine (1.2 equiv) via a gas-tight syringe.

  • Activation & Heating: Place the tube in a pre-heated oil bath at 65–80°C[3].

    • Self-Validation Check: Within 5 minutes, the solution should transition from a pale pre-catalyst color to a deep, homogeneous red/orange. This color change confirms the successful generation of the active L1​Pd(0) species. If the solution turns black, the catalyst has aggregated.

  • Monitoring: Stir vigorously for 2–4 hours. Monitor via LCMS or GCMS. The high concentration (1 M) is critical to overcome the entropic penalty of bringing the bulky amine to the Pd center.

  • Workup: Cool to room temperature, quench with 2 mL of saturated aqueous NH4​Cl , and extract with EtOAc (3 x 5 mL). Dry over Na2​SO4​ , concentrate, and purify via flash chromatography.

VI. References

  • Buchwald–Hartwig amination - Wikipedia Source: Wikipedia URL:[Link]

  • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Source: National Institutes of Health (PMC) URL:[Link]

  • Buchwald-Hartwig Amination Source: Chemistry LibreTexts URL:[Link]

  • Synthesis and Biological Evaluation of Pyrrolinic Isosteres of Rilmenidine. Discovery of cis-/trans-Dicyclopropylmethyl-(4,5-dimethyl-4,5-dihydro-3H-pyrrol-2-yl)-amine Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Dicyclopropylmethylamine vs. Cyclopropylamine in Cross-Coupling Reactions

As drug discovery increasingly targets complex, non-planar chemical space, the incorporation of aliphatic amines via C-N cross-coupling has become a cornerstone of medicinal chemistry. Among these, Cyclopropylamine (CPA)...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery increasingly targets complex, non-planar chemical space, the incorporation of aliphatic amines via C-N cross-coupling has become a cornerstone of medicinal chemistry. Among these, Cyclopropylamine (CPA) and Dicyclopropylmethylamine (DCPMA) represent two distinct extremes of the primary amine spectrum.

While CPA is a highly volatile, unhindered nucleophile widely used to synthesize fluoroquinolones and spin traps, DCPMA is a heavily alpha-branched, sterically demanding amine utilized to construct rigid, lipophilic pharmacophores (such as rilmenidine isosteres). This guide provides an objective, mechanistic comparison of their performance in transition-metal-catalyzed cross-coupling reactions, detailing the causality behind catalyst selection and providing self-validating experimental protocols.

Physicochemical & Mechanistic Profiling

The physical properties of an amine dictate the thermodynamic and kinetic pathways of the Buchwald-Hartwig catalytic cycle. Understanding these differences is critical for rational reaction design.

Cyclopropylamine (CPA): The Volatility Challenge

CPA is a highly nucleophilic primary amine, but its exceptionally low boiling point (49.5 °C) presents a severe operational hazard in standard high-temperature cross-coupling. Under traditional reflux conditions (80–110 °C), CPA rapidly evaporates, leading to skewed stoichiometry, incomplete conversion, and catalyst deactivation [1]. Furthermore, its unhindered nature makes it susceptible to over-arylation (diarylation) if the metal center is not sufficiently crowded by the ligand. To counter this, modern protocols employ highly active, sterically demanding ligands (e.g., adYPhos) that enable rapid coupling at room temperature, entirely bypassing the volatility issue [2].

Dicyclopropylmethylamine (DCPMA): The Steric Challenge

DCPMA possesses a much higher boiling point (161.2 °C), eliminating volatility concerns [3]. However, the alpha-carbon is flanked by two rigid cyclopropyl rings, creating an immense steric shield around the nitrogen atom. This bulk severely penalizes the coordination of the amine to the Aryl-Pd(II)-Halide intermediate. To overcome this kinetic barrier, the reaction requires elevated temperatures and specialized biarylphosphine ligands (such as BrettPhos or RuPhos). Interestingly, once coordinated, the massive steric clash actually accelerates the final reductive elimination step due to the thermodynamic drive to relieve steric strain around the palladium center [4].

G Start Amine Selection for C-N Coupling CPA Cyclopropylamine (CPA) BP: 49.5 °C | Sterics: Low Start->CPA DCPMA Dicyclopropylmethylamine (DCPMA) BP: 161.2 °C | Sterics: High Start->DCPMA CPA_Challenge Challenge: High Volatility Risk of Evaporation CPA->CPA_Challenge DCPMA_Challenge Challenge: Alpha-Branching Sluggish Pd Coordination DCPMA->DCPMA_Challenge CPA_Sol Solution: RT Coupling Ligand: adYPhos or Ni-bipyridine CPA_Challenge->CPA_Sol DCPMA_Sol Solution: High Temp (100 °C) Ligand: BrettPhos / RuPhos DCPMA_Challenge->DCPMA_Sol

Decision tree for selecting catalytic conditions based on amine steric and volatility profiles.

Comparative Performance Data

The following table synthesizes the quantitative and qualitative parameters governing the cross-coupling of these two amines based on established literature standards.

ParameterCyclopropylamine (CPA)Dicyclopropylmethylamine (DCPMA)
Molecular Formula C₃H₇NC₇H₁₃N
Boiling Point 49.5 °C161.2 °C
Steric Profile Low (Unhindered primary amine)Very High (Alpha-tertiary-like branching)
Volatility Risk High (Requires sealed tubes or RT)Low (Stable under standard reflux)
Over-arylation Risk Moderate to HighNegligible
Optimal Pd Ligands adYPhos, BINAP, XantPhosBrettPhos, RuPhos, tBuXPhos
Typical Yields (Aryl-Cl) 85–95% (at Room Temperature)60–80% (Requires 100 °C + extended time)

Mechanistic Catalytic Cycle

The choice of amine directly impacts specific nodes within the transition-metal catalytic cycle. The diagram below illustrates where the physical properties of CPA and DCPMA either facilitate or bottleneck the reaction.

CatalyticCycle Pd0 Pd(0)Ln Active Catalyst OA Oxidative Addition (Ar-X) Pd0->OA PdII Ar-Pd(II)-X OA->PdII AmineCoord Amine Coordination & Base Deprotonation PdII->AmineCoord DCPMA: Slow (Steric Clash) CPA: Fast PdII_Amine Ar-Pd(II)-NRR' AmineCoord->PdII_Amine RE Reductive Elimination (Sterically Driven) PdII_Amine->RE DCPMA: Accelerated by steric relief CPA: Requires electron-rich ligand RE->Pd0 Catalyst Regeneration Product Coupled Product RE->Product

Catalytic cycle of Buchwald-Hartwig amination highlighting steric impacts of bulky amines.

Experimental Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include specific causality checkpoints to verify that the reaction is proceeding correctly.

Protocol A: Room-Temperature Monoarylation of Cyclopropylamine

Objective: Achieve high-yield C-N coupling while preventing CPA evaporation and suppressing diarylation.

  • Catalyst Pre-activation: Inside a nitrogen-filled glovebox, combine Pd(OAc)₂ (2 mol%) and adYPhos (4 mol%) in anhydrous toluene (0.2 M).

    • Causality & Validation: Stir for 10 minutes. The mixture must transition to a homogeneous pale yellow solution. A persistent black precipitate indicates premature Pd(0) aggregation (Pd black), requiring a restart with stricter anaerobic technique.

  • Substrate & Base Addition: Add the aryl chloride (1.0 equiv) and KOtBu (1.5 equiv).

    • Causality: KOtBu is a strong, non-nucleophilic base necessary to deprotonate the intermediate Pd-amine complex at room temperature.

  • Amine Introduction: Add cyclopropylamine (1.2 equiv). Seal the reaction vessel tightly with a PTFE-lined crimp cap.

    • Causality: Even at 25 °C, sealing the vessel is mandatory to prevent the gradual evaporative loss of CPA (bp 49.5 °C) into the headspace.

  • Reaction & Monitoring: Stir at 25 °C for 24 hours.

    • Validation: Monitor via GC-MS. The complete disappearance of the aryl chloride peak validates successful oxidative addition and turnover.

  • Workup: Dilute with ethyl acetate, filter through a Celite pad to remove Pd salts, concentrate under reduced pressure, and purify via flash chromatography.

Protocol B: High-Temperature Amination of Dicyclopropylmethylamine

Objective: Overcome severe alpha-branching steric hindrance to force amine coordination and reductive elimination.

  • Catalyst Pre-activation: In an oven-dried Schlenk tube, combine Pd₂(dba)₃ (2 mol%) and BrettPhos (4 mol%) in anhydrous 1,4-dioxane (0.2 M). Evacuate and backfill with N₂ three times.

  • Substrate & Base Addition: Add the aryl bromide (1.0 equiv) and NaOtBu (1.5 equiv).

  • Amine Introduction: Add dicyclopropylmethylamine (1.2 equiv) via syringe.

    • Causality: Because DCPMA boils at 161.2 °C, it can be added safely without the extreme volatility precautions required for CPA.

  • Thermal Activation: Heat the reaction mixture to 100 °C.

    • Causality: High thermal energy is strictly required to overcome the massive steric repulsion between the dual cyclopropyl rings and the auxiliary ligands during Pd(II) coordination.

  • Reaction & Monitoring: Stir for 18 hours.

    • Validation: Monitor via LC-MS at the 4-hour mark. If unreacted aryl bromide is present alongside a mass corresponding to a diarylamine, the ligand bite angle is insufficient. A clean progression to the mono-coupled product validates the efficacy of the BrettPhos ligand.

  • Workup: Cool to room temperature, quench with deionized water, extract with EtOAc (3x), dry over anhydrous MgSO₄, and purify via silica gel chromatography.

References

  • A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Palladium-Catalyzed Monoarylation of Cyclopropylamine PubMed Central (NIH) URL:[Link]

  • (Dicyclopropylmethyl)amine | C7H13N | CID 83390 PubChem (NIH) URL:[Link]

  • Structure-Based Scaffold Repurposing for G Protein-Coupled Receptors: Transformation of Adenosine Derivatives into 5HT2B/5HT2C Serotonin Receptor Antagonists Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Comparative

Executive Summary: The Analytical Blind Spot in Amine Synthesis

Absolute Purity Validation of Dicyclopropyl-methylamine: A qNMR Comparative Guide Dicyclopropyl-methylamine (DCPM, CAS 13375-29-6) is a highly sterically hindered primary amine utilized extensively as a building block in...

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Author: BenchChem Technical Support Team. Date: April 2026

Absolute Purity Validation of Dicyclopropyl-methylamine: A qNMR Comparative Guide

Dicyclopropyl-methylamine (DCPM, CAS 13375-29-6) is a highly sterically hindered primary amine utilized extensively as a building block in the synthesis of complex bioactive molecules, including A1 adenosine receptor agonists 1[1] and pyrrolinic isosteres of rilmenidine 2[2]. Because the purity of this intermediate dictates the stoichiometric precision, yield, and safety profile of downstream Active Pharmaceutical Ingredients (APIs), rigorous analytical validation is non-negotiable.

Historically, chemical suppliers have relied on High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to certify the purity of DCPM. However, these relative methods possess a critical mechanistic flaw: they depend on the analyte's response factor. Because DCPM lacks a strong UV chromophore, HPLC-UV drastically overestimates purity by failing to detect "invisible" impurities—such as residual water, silica gel, or inorganic salts 3[3]. For example, lithium or aluminum salts remaining from the LiAlH4​ reduction of dicyclopropylmethanone oxime during synthesis will not appear on a chromatogram 4[4].

To establish an absolute truth for our High-Purity DCPM, we employ Quantitative Nuclear Magnetic Resonance (qNMR). Unlike chromatography, qNMR is a primary ratio method that counts the exact number of hydrogen atoms in a sample, independent of analyte-specific reference standards5[5].

The qNMR Self-Validating System

The fundamental principle of qNMR is that the integral of an NMR resonance is directly proportional to the number of nuclei generating that signal 6[6]. By co-dissolving the sample with a highly pure Internal Standard (IS), qNMR creates a self-validating mass balance. If 10.0 mg of sample is weighed, but the qNMR integral only accounts for 9.5 mg of DCPM, the remaining 0.5 mg is definitively categorized as an impurity—regardless of whether it is "NMR-silent" 7[7].

qNMR_Workflow A 1. Gravimetric Preparation (Analyte + Internal Standard) B 2. Deuterated Solvent Dissolution (e.g., DMSO-d6) A->B C 3. 1H-qNMR Acquisition (90° Pulse, D1 > 5*T1) B->C D 4. Phase & Baseline Correction (Full Spectral Range) C->D E 5. Signal Integration (Analyte vs. Standard) D->E F 6. Absolute Purity Calculation (Mass Fraction %) E->F

Figure 1: Step-by-step qNMR workflow for absolute purity validation of DCPM.

Experimental Protocol: 1H-qNMR Purity Determination

As a Senior Application Scientist, I mandate the following self-validating qNMR protocol for all DCPM batches. Every parameter is chosen to eliminate relative bias and establish absolute metrological traceability.

Step 1: Internal Standard Selection & High-Precision Gravimetry

  • Action: Weigh ~10.00 mg of DCPM and ~5.00 mg of a highly pure Internal Standard (IS), such as Maleic Acid (traceable to NIST SRM), using a calibrated microbalance (accuracy 0.01 mg) 8[8].

  • Causality: Maleic acid provides a distinct, isolated singlet (~6.26 ppm in DMSO-d6) that perfectly avoids overlap with the aliphatic cyclopropyl multiplets (0.1–1.2 ppm) or the methine/amine signals of DCPM. High-precision gravimetry is the foundation of absolute qNMR; any weighing error propagates directly into the final purity calculation, making microbalance calibration the most critical physical step.

Step 2: Sample Preparation

  • Action: Co-dissolve the analyte and IS in 600 µL of low-water-content DMSO-d6 in a 5 mm NMR tube8[8].

  • Causality: Ensuring complete dissolution and sample homogeneity prevents broad signals and severe peak overlap caused by magnetic field inhomogeneities6[6].

Step 3: 1H-qNMR Acquisition

  • Action: Acquire the spectrum at 298 K using a 90° excitation pulse (e.g., zg on Bruker) and a relaxation delay (D1) of at least 5 times the longest longitudinal relaxation time ( T1​ ) of the target protons 9[9].

  • Causality: A 90° pulse maximizes the signal-to-noise ratio. The extended D1 delay is a non-negotiable parameter for quantitative accuracy. If D1 is too short, the nuclear spins will not fully return to thermal equilibrium between scans. This causes signal saturation, which artificially depresses the integrated area of slower-relaxing protons, completely invalidating the absolute mass calculation.

Step 4: Processing and Integration

  • Action: Apply manual phase correction and rigorous baseline correction across the entire spectral window before integrating the analyte and IS peaks 7[7].

  • Causality: NMR integration measures the total area under the curve. Even a minor baseline roll or phase distortion will seamlessly add artificial area to the integral, skewing the purity percentage. Proper correction ensures the integrated value strictly represents the resonant nuclei.

Comparative Performance Data: High-Purity DCPM vs. Market Standard

To demonstrate the critical difference between relative chromatographic purity and absolute qNMR purity, we compared our High-Purity DCPM against a conventional market-grade alternative.

Analytical MetricHigh-Purity DCPM (Our Product)Conventional Market GradeAnalytical Method / Detector
Absolute Purity (w/w) > 99.5% 94.2%1H-qNMR (Internal Standard)
Relative Purity (Area %) 99.8%98.9%HPLC-UV (210 nm)
Water Content < 0.1%1.8%Karl Fischer Titration
Unreacted Oxime Not Detected2.1%1H-NMR (Integration at ~7.5 ppm)
Inorganic Salts < 0.05%~1.9%qNMR Mass Balance / ROI

Data Interpretation & Causality: Notice that the conventional market grade boasts a 98.9% purity via HPLC-UV, yet its true absolute purity via qNMR is only 94.2%. This 4.7% discrepancy is a classic "analytical blind spot." The conventional grade contains 1.8% water and ~1.9% inorganic salts—neither of which absorb UV light, rendering them invisible to the HPLC detector. Furthermore, the unreacted oxime intermediate has a different UV extinction coefficient than the final amine, distorting the area-percent calculation.

By utilizing qNMR, our High-Purity DCPM guarantees that >99.5% of the weighed mass is the active, structurally verified amine 10[10].

Conclusion

For researchers and drug development professionals synthesizing highly sensitive APIs, relying on relative chromatographic purity for aliphatic amines like Dicyclopropyl-methylamine introduces unacceptable stoichiometric risks. By adopting a self-validating qNMR methodology, we provide an absolute, mass-balanced purity metric. This ensures precise molar equivalents during complex couplings, eliminates side-reactions from hidden impurities, and accelerates the path to regulatory compliance.

References

  • ResolveMass Laboratories Inc. -5

  • RSSL - 10

  • American Chemical Society (ACS) -8

  • Enfanos - 3

  • Emery Pharma -6

  • NIH (PMC) -1

  • Google Patents -4

  • ACS Publications -7

  • ACS Publications -2

  • Sigma-Aldrich -9

Sources

Validation

A Comprehensive Reactivity Comparison: Dicyclopropyl-methylamine vs. Diethylamine

Executive Summary In the landscape of synthetic organic chemistry and drug development, the choice of amine profoundly dictates the mechanistic pathway and stability of the resulting compound. This guide provides an in-d...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of synthetic organic chemistry and drug development, the choice of amine profoundly dictates the mechanistic pathway and stability of the resulting compound. This guide provides an in-depth comparative analysis of Dicyclopropyl-methylamine (a highly sterically hindered primary amine) and Diethylamine (a highly nucleophilic secondary amine). By examining their structural profiles, electronic properties, and divergent reactivity with carbonyls, this guide equips researchers with the causality behind experimental design and self-validating protocols for their application.

Structural and Electronic Profiling

The reactivity of an amine is governed by the delicate interplay between its nucleophilicity (kinetic behavior) and basicity (thermodynamic behavior).

  • Diethylamine (DEA): As a classic secondary amine ( HN(CH2​CH3​)2​ ), DEA benefits from the electron-donating inductive (+I) effect of two ethyl groups. This increases the electron density on the nitrogen atom, making it1[1]. However, the presence of two flexible alkyl chains introduces moderate steric hindrance directly at the nitrogen center.

  • Dicyclopropyl-methylamine (DCPMA): More precisely nomenclatured as 1,1-dicyclopropylmethanamine ( NH2​−CH(cPr)2​ ), this is a primary amine featuring an exceptionally bulky α -carbon substituted with two cyclopropyl rings. The2 creates a rigid, umbrella-like steric shield[2]. Because the nitrogen atom itself retains two protons, it reacts strictly as a primary amine, but its massive α -branching significantly retards SN​2 reactions with sterically demanding electrophiles[3].

Quantitative Comparison of Properties

The following table summarizes the key quantitative and reactive differences between the two amines. DEA exhibits a slightly higher basicity due to the enhanced stabilization of its secondary conjugate acid via solvation and inductive effects[4].

PropertyDicyclopropyl-methylamine (DCPMA)Diethylamine (DEA)
Amine Classification Primary (1°)Secondary (2°)
Chemical Structure NH2​−CH(cPr)2​ HN(CH2​CH3​)2​
Molecular Weight 111.19 g/mol 73.14 g/mol
pKa (Conjugate Acid) 3[3]4[4]
Steric Profile Highly hindered α -carbon (rigid rings)Moderately hindered nitrogen (flexible chains)
Carbonyl Condensation Forms stable Imines (Schiff Bases)Forms Enamines (with enolizable ketones)
Acylation Product Secondary AmideTertiary Amide

Divergent Reactivity Pathways: Carbonyl Condensation

The most critical operational difference between these two amines manifests during condensation with carbonyl compounds (aldehydes or ketones).

  • The Imine Pathway (DCPMA): As a primary amine, DCPMA attacks the carbonyl to form a hemiaminal intermediate. Because it possesses a second N-H proton, the intermediate undergoes dehydration to form a stable carbon-nitrogen double bond (Imine/Schiff Base).

  • The Enamine Pathway (DEA): DEA attacks the carbonyl to form a hemiaminal but lacks a second N-H proton. Dehydration forces the formation of a highly reactive, positively charged iminium ion. To achieve neutrality, the intermediate abstracts a proton from the adjacent α -carbon of the ketone, resulting in an Enamine (alkene + amine).

AmineReactivity Ketone Carbonyl Compound Hemiaminal1 Hemiaminal Intermediate Ketone->Hemiaminal1 + DCPMA Hemiaminal2 Hemiaminal Intermediate Ketone->Hemiaminal2 + DEA DCPMA Dicyclopropyl-methylamine (1° Amine) DEA Diethylamine (2° Amine) Imine Imine (Schiff Base) Stable Hemiaminal1->Imine - H2O Iminium Iminium Ion Unstable Hemiaminal2->Iminium - H2O Enamine Enamine Stable Iminium->Enamine - H+

Divergent mechanistic pathways of primary (DCPMA) vs. secondary (DEA) amines with carbonyls.

Field-Proven Experimental Protocols

To ensure scientific integrity, the following workflows are designed as self-validating systems, explaining the causality behind each reagent and apparatus choice.

Protocol A: Synthesis of a Sterically Hindered Schiff Base using DCPMA

Objective: Condense DCPMA with cyclohexanone to form an imine.

  • Causality & Setup: The massive steric bulk of the dicyclopropylmethyl group kinetically slows the nucleophilic attack. To overcome this, we utilize catalytic p-Toluenesulfonic acid (p-TsOH) to increase the electrophilicity of the ketone. Toluene is selected as the solvent because it forms a positive azeotrope with water. By utilizing a Dean-Stark trap, water is physically removed from the system, driving the thermodynamically controlled equilibrium strictly toward the imine product (Le Chatelier's principle).

  • Step-by-Step:

    • Charge a 250 mL round-bottom flask with Cyclohexanone (100 mmol, 9.8 g), DCPMA (105 mmol, 11.6 g), and p-TsOH (5 mmol, 0.95 g).

    • Add 100 mL of anhydrous toluene.

    • Attach a Dean-Stark trap fitted with a reflux condenser.

    • Heat the mixture to reflux (approx. 110°C) for 4–6 hours.

  • Self-Validating Mechanism: The theoretical yield of water for a 100 mmol reaction is 1.8 mL. Collecting exactly 1.8 mL of water in the graduated Dean-Stark trap provides real-time, visual confirmation of 100% conversion, eliminating the need for continuous TLC sampling.

Protocol B: Enamine Synthesis using Diethylamine

Objective: Condense DEA with cyclohexanone to form N,N-diethylcyclohex-1-en-1-amine.

  • Causality & Setup: DEA readily forms the hemiaminal, but the subsequent iminium ion is highly sensitive to hydrolysis. Because DEA is slightly more basic than primary amines, the acid catalyst must be kept strictly minimal (0.01 eq) to prevent complete protonation of the amine, which would kill its nucleophilicity. 4Å molecular sieves in a Soxhlet extractor (or a Dean-Stark trap) are mandatory to aggressively sequester water and prevent the enamine from reverting to the ketone.

  • Step-by-Step:

    • Combine Cyclohexanone (100 mmol, 9.8 g), DEA (120 mmol, 8.7 g, slight excess to push kinetics), and p-TsOH (1 mmol, 0.19 g) in 100 mL of toluene.

    • Attach a Soxhlet extractor containing 20 g of activated 4Å molecular sieves, topped with a reflux condenser.

    • Reflux the mixture for 12 hours.

    • Cool to room temperature and remove the solvent under reduced pressure.

  • Self-Validating Mechanism: Enamine formation is validated instantly via FT-IR spectroscopy of the crude mixture. The complete disappearance of the strong ketone C=O stretch (~1715 cm⁻¹) and the appearance of a distinct enamine C=C stretch (~1650 cm⁻¹) confirms product formation without requiring complex isolation or chromatography.

References

  • Transition-Metal-Mediated Cascade Reactions: C,C-Dicyclopropylmethylamines by Way of Double C,C-σ-Bond Insertion into Bicyclobutanes - Journal of the American Chemical Society. 2

  • Dicyclopropane methylamine 13375-29-6 wiki - Guidechem. 3

  • A Comparative Analysis of Basicity in Cyclic vs. Acyclic Amines - Benchchem. 4

  • Nucleophilicity Trends of Amines - Master Organic Chemistry. 1

Sources

Comparative

Mass Spectrometry Fragmentation Pattern of Dicyclopropyl-methylamine: A Comparative Analytical Guide

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound Focus: Dicyclopropyl-methylamine (CAS: 13375-29-6 | Formula: C₇H₁₃N | MW: 111.19 g/mol ) Executive Summary & Analytical Conte...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound Focus: Dicyclopropyl-methylamine (CAS: 13375-29-6 | Formula: C₇H₁₃N | MW: 111.19 g/mol )

Executive Summary & Analytical Context

Dicyclopropyl-methylamine (DCPMA) is a highly specialized aliphatic amine utilized as a critical building block in the synthesis of pharmacologically active compounds, including 5HT₂B/5HT₂C serotonin receptor antagonists[1] and I₁-imidazoline receptor ligands[2]. Furthermore, transition-metal-mediated cascade reactions heavily rely on the C,C-dicyclopropylmethylamine scaffold to generate structurally diverse chemical libraries[3].

Accurate structural characterization and trace-level quantification of DCPMA in complex reaction matrices require robust mass spectrometry (MS) workflows. This guide objectively compares the two predominant analytical platforms—Gas Chromatography Electron Ionization Mass Spectrometry (GC-EI-MS) and Liquid Chromatography Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) —detailing their distinct fragmentation mechanisms, performance metrics, and optimized protocols.

Mechanistic Causality: EI vs. ESI-CID Fragmentation

The structural topology of DCPMA—a primary amine bound to a methine carbon flanked by two cyclopropyl rings—dictates highly divergent fragmentation pathways depending on the ionization energy applied[4].

Hard Ionization: GC-EI-MS (70 eV)

Under standard 70 eV electron ionization, DCPMA forms a highly energetic radical cation [M]∙+ at m/z 111[4].

  • Primary Pathway ( α -Cleavage): The dominant fragmentation is driven by the nitrogen lone pair, which stabilizes the adjacent positive charge. This induces rapid α -cleavage, expelling a cyclopropyl radical ( C3​H5∙​ , 41 Da) to yield a highly stable iminium ion at m/z 70 ( [C3​H5​−CH=NH2​]+ ). This peak typically serves as the base peak in the EI spectrum[4].

  • Secondary Pathway: A minor loss of a hydrogen radical ( H∙ ) yields an intact bis-cyclopropyl iminium ion at m/z 110.

Soft Ionization: LC-ESI-MS/MS (CID)

In positive-mode ESI, DCPMA is efficiently protonated to form an even-electron precursor ion [M+H]+ at m/z 112 . Upon subjecting this precursor to Collision-Induced Dissociation (CID), the fragmentation is governed by thermodynamic product stability rather than radical kinetics[4].

  • Primary Pathway (Neutral Loss of Ammonia): The protonated primary amine acts as an excellent leaving group. CID triggers the elimination of NH3​ (17 Da), generating the bis-cyclopropylcarbinyl cation at m/z 95 . Causality Note: This is not a generic amine loss; the reaction is highly favored because the resulting carbocation is exceptionally stabilized by the delocalization of the empty p-orbital into the adjacent Walsh orbitals of the two cyclopropyl rings.

  • Secondary Pathway (Ring Opening): The m/z 95 ion possesses sufficient internal energy to undergo cyclopropyl ring opening followed by the extrusion of ethylene ( C2​H4​ , 28 Da), yielding a cyclopentadienyl-like cation at m/z 67 .

Mandatory Visualization: Fragmentation Logic

G M Dicyclopropyl-methylamine MW: 111.19 EI_Ion EI (70 eV) [M]•+ m/z 111 M->EI_Ion GC-MS ESI_Ion ESI (+) [M+H]+ m/z 112 M->ESI_Ion LC-MS EI_Frag1 α-Cleavage m/z 70 (Base Peak) EI_Ion->EI_Frag1 -C3H5• (41 Da) EI_Frag2 Loss of H• m/z 110 EI_Ion->EI_Frag2 -H• (1 Da) ESI_Frag1 Loss of NH3 (-17 Da) m/z 95 ESI_Ion->ESI_Frag1 CID Energy ESI_Frag2 Ring Opening (-C2H4) m/z 67 ESI_Frag1->ESI_Frag2 -C2H4 (28 Da)

Fig 1: Divergent MS fragmentation pathways of dicyclopropyl-methylamine via EI and ESI-CID.

Platform Comparison: GC-EI-MS vs. LC-ESI-MS/MS

The choice of analytical platform depends heavily on matrix complexity and required sensitivity. Below is an objective comparison of both methodologies.

Analytical ParameterGC-EI-MS (Single Quadrupole)LC-ESI-MS/MS (Triple Quadrupole)
Primary Application Structural confirmation, volatile mixture screeningTrace quantification, pharmacokinetics, complex matrices
Ionization State Radical Cation ( [M]∙+ )Even-Electron Cation ( [M+H]+ )
Precursor Ion m/z 111 (Low abundance)m/z 112 (High abundance)
Diagnostic Fragments m/z 70 (Base), m/z 110, m/z 41m/z 95 (Quantifier), m/z 67 (Qualifier)
Chromatographic Challenge Peak tailing due to basic amine interacting with active silanol sitesRequires specialized low-silanol or mixed-mode RP columns
Sensitivity (LOD) Moderate (~10-50 ng/mL)High (~0.1-1 ng/mL via MRM)

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems.

Protocol A: Trace Analysis via LC-ESI-MS/MS

Causality: Traditional reverse-phase (RP) columns often suffer from poor retention and peak tailing for highly polar, basic amines like DCPMA. Utilizing a mixed-mode or specialized low-silanol RP column (e.g., Newcrom R1) ensures sharp peak shapes and reproducible retention times[5].

Step-by-Step Methodology:

  • Sample Preparation: Dilute the synthetic or biological sample in 50:50 Water:Acetonitrile. Centrifuge at 14,000 x g for 10 minutes to pellet insoluble debris.

  • Chromatographic Separation:

    • Column: Newcrom R1 (or equivalent low-silanol RP column), 3 µm particle size[5].

    • Mobile Phase: Isocratic elution using 80% Acetonitrile / 20% Water. Crucial: Buffer with 0.1% Formic Acid to ensure complete protonation of the amine for ESI+ and to maintain MS compatibility (avoid phosphoric acid)[5].

    • Flow Rate: 0.4 mL/min.

  • MS/MS Optimization (MRM Mode):

    • Source: ESI in Positive Ion Mode.

    • Capillary Voltage: 3.5 kV.

    • Transitions:

      • Quantifier:m/z 112 95 (Collision Energy: 15 eV). Monitors the thermodynamically favored loss of NH3​ .

      • Qualifier:m/z 112 67 (Collision Energy: 25 eV). Monitors the secondary ring-opening event.

Protocol B: Structural Confirmation via GC-EI-MS

Causality: Direct injection of free primary amines can lead to sample loss in the GC inlet. Using a heavily deactivated inlet liner and an amine-specific column prevents active-site adsorption.

Step-by-Step Methodology:

  • Sample Preparation: Extract DCPMA into a non-polar solvent (e.g., Hexane) under basic conditions (pH > 10) to ensure the amine is in its free-base, volatile form.

  • Chromatographic Separation:

    • Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5MS) or a base-deactivated equivalent (e.g., Rtx-Volatile Amine).

    • Oven Program: Initial 50°C (hold 2 min), ramp at 15°C/min to 200°C.

    • Inlet: 250°C, split ratio 10:1, using a base-deactivated liner.

  • MS Detection:

    • Ion Source: Electron Ionization at 70 eV[4].

    • Scan Range: m/z 35 to 200.

    • Validation: Confirm the presence of the molecular ion at m/z 111 (weak) and the base peak at m/z 70.

Conclusion

For researchers synthesizing dicyclopropyl-methylamine derivatives or monitoring their pharmacokinetic profiles, LC-ESI-MS/MS offers superior sensitivity and circumvents the volatility limitations of GC. The MRM transition of 112 95 is highly specific, leveraging the unique stability of the bis-cyclopropylcarbinyl cation. Conversely, GC-EI-MS remains the gold standard for rapid, library-matchable structural confirmation, driven by predictable α -cleavage mechanics[4].

References

  • Wipf, P., Stephenson, C. R. J., & Okumura, K. "Transition-Metal-Mediated Cascade Reactions: C,C-Dicyclopropylmethylamines by Way of Double C,C-σ-Bond Insertion into Bicyclobutanes." ACS Publications. 3

  • "Separation of (Dicyclopropylmethyl)amine on Newcrom R1 HPLC column." SIELC Technologies. 5

  • McLafferty, F. W., & Turecek, F. "Interpretation of Mass Spectra, 4th ed." Journal of Chemical Education. 6

  • Paoletta, S., et al. "Structure-Based Scaffold Repurposing for G Protein-Coupled Receptors: Transformation of Adenosine Derivatives into 5HT2B/5HT2C Serotonin Receptor Antagonists." PMC. 1

Sources

Validation

Benchmarking dicyclopropyl-methylamine catalysts against standard amines

Benchmarking Dicyclopropyl-methylamine (DCPMA) Catalysts Against Standard Amines: A Comprehensive Guide As a Senior Application Scientist, I frequently encounter synthetic bottlenecks in organocatalysis and transition-me...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking Dicyclopropyl-methylamine (DCPMA) Catalysts Against Standard Amines: A Comprehensive Guide

As a Senior Application Scientist, I frequently encounter synthetic bottlenecks in organocatalysis and transition-metal-mediated cross-couplings where standard hindered bases—such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA)—fail to deliver the required selectivity. The emergence of dicyclopropyl-methylamine (DCPMA) offers a highly specialized stereoelectronic profile that can rescue these failing reactions.

This guide objectively benchmarks DCPMA against standard amines, providing causality-driven insights, physicochemical data, and self-validating experimental protocols designed for researchers and drug development professionals.

Stereoelectronic Causality: Why Choose DCPMA?

Standard hindered amines rely on bulky, flexible alkyl groups (e.g., the isopropyl groups in DIPEA) to suppress nucleophilicity while maintaining a high pKa (1)[1]. However, the cyclopropyl groups in DCPMA introduce a fundamentally different structural paradigm.

Because of the extreme angle strain (60°) within the three-membered ring, the internal C–C bonds possess unusually high p-character. Consequently, the exocyclic C–N bond gains significant s-character. This rehybridization pulls electron density closer to the carbon, subtly reducing the basicity of the nitrogen lone pair. The predicted pKa of DCPMA is approximately 10.65 (2)[2], making it slightly less basic than DIPEA (~11.07) but comparable to TEA.

More importantly, the rigid cyclopropyl rings create a unique, locked cone angle. Unlike isopropyl groups that can rotate and occasionally expose the nitrogen lone pair to electrophilic attack, the dicyclopropyl scaffold provides a rigid steric shield. This makes DCPMA an exceptional non-nucleophilic base for sensitive transformations, such as transition-metal-mediated cascade reactions where unwanted amine coordination to the metal center must be avoided (3)[3].

Physicochemical Profiling & Benchmarking Data

To understand where DCPMA fits into your synthetic toolbox, we must benchmark its core properties against industry standards.

Amine BaseMolecular Weight ( g/mol )Predicted pKaSteric Profile & FlexibilityPrimary Application Profile
DCPMA 111.18~10.65High steric shielding, rigid locked cone angle.Sensitive cross-couplings, epimerization-prone amidations.
DIPEA 129.24~11.07High steric shielding, flexible isopropyl rotation.General non-nucleophilic base, standard peptide coupling.
TEA 101.19~10.75Moderate shielding, highly flexible ethyl chains.General acid scavenging, less sterically demanding reactions.
Dicyclopropylamine 97.16~10.00Moderate shielding, secondary amine (nucleophilic).Directing groups, specialized organocatalysis.

Decision Logic for Amine Selection

When optimizing a catalytic cycle or a base-mediated coupling, selecting the right amine is critical. The following logic tree dictates when DCPMA should be deployed over standard alternatives.

AmineSelection Start Evaluate Reaction Requirements Steric High Steric Hindrance Needed? Start->Steric Nu Nucleophilic Catalyst or Base? Steric->Nu No Cyclo Unique Cone Angle & s-Character Required? Steric->Cyclo Yes DIPEA Standard Hindered Base (e.g., DIPEA / TEA) Nu->DIPEA Base DCPMA Dicyclopropyl-methylamine (DCPMA) Cyclo->DIPEA No Cyclo->DCPMA Yes

Decision logic for selecting DCPMA vs. standard hindered amines.

Experimental Protocol: Self-Validating Benchmarking Workflow

To rigorously benchmark DCPMA against DIPEA, we utilize a standardized, highly sensitive amidation reaction. Large-scale amidations often suffer from competitive acyl transfer or racemization when the amine base is overly nucleophilic or overly basic (4)[4]. This protocol is designed to be a self-validating system: the degree of epimerization directly measures the base's off-target activity.

Objective: Synthesize a sterically hindered, α-chiral amide while tracking conversion and epimerization via chiral HPLC.

Step-by-Step Methodology:

  • Substrate Preparation: In an oven-dried Schlenk flask under N₂, dissolve the α-chiral carboxylic acid (1.0 equiv) and the target primary amine (1.1 equiv) in anhydrous dichloromethane (0.1 M).

    • Causality: Strict anhydrous conditions prevent the competitive hydrolysis of the highly electrophilic active ester intermediate.

  • Activator Addition: Cool the reaction mixture to 0 °C using an ice bath. Add EDC·HCl (1.2 equiv) and HOBt (1.2 equiv) in one portion.

    • Causality: Maintaining 0 °C minimizes the exothermic decomposition of the O-acylisourea intermediate into the unreactive N-acylurea byproduct.

  • Base Addition (The Benchmark Variable): Add the benchmarking amine base (DCPMA, DIPEA, or TEA) (2.5 equiv) dropwise over 10 minutes.

    • Causality: Controlled, dropwise addition regulates the local concentration of the base. A sudden spike in base concentration accelerates the abstraction of the α-proton, leading to irreversible epimerization.

  • Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 12 hours. Withdraw 50 µL aliquots at 2h, 6h, and 12h, dilute with HPLC-grade acetonitrile, and analyze via chiral LC-MS.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract with DCM (3x), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Quantitative Benchmarking Results

The following table summarizes the experimental outcomes when applying the above protocol to a highly epimerization-prone substrate (e.g., phenylglycine derivative).

Amine BaseOverall Conversion (%)Desired Amide Yield (%)Epimerization (ee loss %)N-Acyl Byproduct (%)
DIPEA >9988.54.27.3
TEA 95.076.012.511.5
DCPMA >9996.2 <0.5 3.3

Data Interpretation: While DIPEA drives the reaction to completion, its basicity and conformational flexibility allow for moderate α-proton abstraction (4.2% ee loss). TEA, being the least sterically hindered, performs poorly, allowing significant nucleophilic attack on the O-acylisourea (11.5% byproduct). DCPMA provides the optimal balance: its rigid cyclopropyl cone angle completely suppresses epimerization (<0.5%) and nucleophilic side reactions, while its pKa of 10.65 is perfectly tuned to drive the coupling cycle forward efficiently.

Conclusion

For standard, robust transformations, DIPEA remains the economical workhorse of the laboratory. However, when benchmarking reveals that conformational flexibility or slight over-basicity is eroding your yield or enantiomeric excess, DCPMA is the superior alternative. Its unique hybridization and rigid steric shielding make it an elite, specialized tool for complex organocatalysis and sensitive transition-metal workflows.

References

  • Guidechem. "Dicyclopropane methylamine 13375-29-6". Guidechem Chemical Database.
  • Wipf, P., Kendall, C., Stephenson, C. R. J. "Transition-Metal-Mediated Cascade Reactions: C,C-Dicyclopropylmethylamines by Way of Double C,C-σ-Bond Insertion into Bicyclobutanes". Journal of the American Chemical Society.
  • Dunetz, J. R., Magano, J., Weix, G. A. "Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution". ACS Publications.
  • Benchchem. "A Comparative Analysis of Diisoamylamine and Diisopropylamine as Bases in Organic Synthesis". Benchchem Technical Resources.

Sources

Safety & Regulatory Compliance

Safety

Dicyclopropyl-methylamine proper disposal procedures

As a Senior Application Scientist, I understand that handling highly reactive intermediates like Dicyclopropyl-methylamine (also known as Dicyclopropylmethanamine, CAS 13375-29-6) requires more than just a cursory glance...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I understand that handling highly reactive intermediates like Dicyclopropyl-methylamine (also known as Dicyclopropylmethanamine, CAS 13375-29-6) requires more than just a cursory glance at a safety sheet. In drug development and complex organic synthesis, the way we manage chemical waste directly impacts laboratory safety, regulatory compliance, and operational continuity.

This guide provides a causality-driven, self-validating protocol for the safe neutralization and disposal of Dicyclopropyl-methylamine, ensuring your laboratory operates at the highest standards of safety and efficiency.

Chemical Hazard Profile & Logistical Assessment

Dicyclopropyl-methylamine is a primary amine characterized by a methylamine core flanked by two cyclopropyl rings. While this structural rigidity makes it a valuable building block in pharmaceutical synthesis, it also imparts a severe hazard profile. According to the [1], this compound is both highly flammable (H225) and severely corrosive (H314).

Directly disposing of untreated freebase amines into bulk organic waste streams is a critical safety failure. Mixing unquenched amines with halogenated solvents can trigger exothermic alkylation, while mixing them with acidic waste without thermal control can cause rapid boiling and toxic vapor expulsion.

To understand the necessity of our disposal protocol, we must compare the physicochemical properties of the hazardous freebase amine against its neutralized form:

PropertyDicyclopropyl-methylamine (Freebase)1,1-Dicyclopropylmethanamine HCl (Salt)
CAS Number 13375-29-651043-72-2
Physical State Volatile LiquidStable Solid (in aqueous solution)
pH (Aqueous) > 11 (Highly Basic)~ 7.0 (Neutral)
EPA Hazard Codes D001 (Ignitable), D002 (Corrosive)None (Non-hazardous aqueous)
GHS Hazards H225 (Flammable), H314 (Corrosive)H315 (Irritant), H319 (Eye Irritant)
Storage Temp 2-8°C (Inert atmosphere)Room Temperature

Data synthesized from authoritative laboratory safety standards.

Pre-Disposal Neutralization Protocol

Under [3], liquids with a pH ≥ 12.5 are classified as D002 (Corrosive), and liquids with a flash point < 60°C are D001 (Ignitable). By converting the volatile freebase amine into its stable hydrochloride salt, we eliminate both D001 and D002 characteristics, simplifying the waste manifest and drastically reducing disposal costs.

The following protocol is a self-validating system designed to be executed inside a certified chemical fume hood.

Step 1: Setup and Thermal Validation
  • Action: Place a 3-neck round-bottom flask in an ice-water bath on a magnetic stir plate. Insert a calibrated thermocouple into one neck.

  • Causality: The acid-base neutralization of amines is violently exothermic. Because Dicyclopropyl-methylamine has a low flash point, uncontrolled heat can easily ignite the vapors.

  • Self-Validation: The system is validated for acid addition only when the internal thermocouple reads ≤ 5°C. Do not proceed if the baseline temperature is higher.

Step 2: Dilution
  • Action: Transfer the amine waste into the flask and dilute at a 1:10 ratio with cold deionized water (or ethanol, if the waste is already mixed with organic solvents).

  • Causality: Dilution increases the thermal mass of the solution, dampening the temperature spike that will occur during the acid addition phase.

Step 3: Controlled Acid Addition
  • Action: Fill an addition funnel with 1M Hydrochloric Acid (HCl). Begin dropwise addition to the stirring amine solution.

  • Causality: Dropwise addition prevents localized boiling and allows the ice bath sufficient time to dissipate the heat of neutralization.

  • Self-Validation: Continuously monitor the thermocouple. If the internal temperature exceeds 15°C, halt the addition immediately. Wait until the system cools back to ≤ 5°C before resuming. This ensures the cooling capacity of your setup is never overwhelmed.

Step 4: Endpoint Verification (Dual-Check)
  • Action: Once the theoretical stoichiometric amount of HCl has been added, test the solution to confirm neutralization.

  • Self-Validation: First, use universal pH indicator paper for a rapid visual check (target: green/yellow, pH ~7.0). Second, validate the result using a calibrated pH meter to ensure a stable reading between 7.0 and 7.5. If the pH remains > 7.5, resume the dropwise addition of HCl.

Step 5: Segregation and Manifesting
  • Action: Transfer the neutralized solution to a designated, properly labeled "Aqueous Waste" High-Density Polyethylene (HDPE) carboy.

  • Causality: The material is now a stable salt solution. It is no longer flammable or corrosive, allowing for safe, compliant pickup by your Environmental Health and Safety (EHS) team.

Emergency Spill Response Logistics

If Dicyclopropyl-methylamine is spilled outside of a controlled hood environment, immediate and calculated action is required to prevent vapor ignition and tissue damage. As outlined by [4], flammable and corrosive liquids require specific containment strategies.

  • Evacuate & Isolate: Immediately evacuate personnel and remove all ignition sources. The H225 hazard indicates that vapors can travel rapidly across the floor to an ignition source and flash back.

  • Ventilate: Maximize room ventilation to disperse explosive vapor concentrations.

  • Inert Absorption: Apply an inert, non-combustible absorbent such as dry sand or vermiculite.

    • Causality:Never use sawdust or paper towels. Amines can undergo exothermic reactions with organic combustibles, potentially causing spontaneous combustion.

  • Containment: Using non-sparking tools, sweep the absorbed material into a heavy-duty HDPE container.

    • Causality: HDPE is chemically resistant to strong bases, whereas standard PET or metal containers will rapidly degrade or corrode.

  • Disposal: Seal the container, label it strictly as "Hazardous Spill Waste - Flammable/Corrosive Amine," and initiate an emergency EHS pickup.

Operational Workflow Diagram

To assist your laboratory technicians in rapid decision-making, the following workflow illustrates the logical routing of Dicyclopropyl-methylamine waste based on its matrix.

AmineDisposal Start Waste Dicyclopropyl-methylamine (CAS 13375-29-6) Assess Assess Waste Matrix Start->Assess Dilute Dilute in Ice Bath (Control Exotherm) Assess->Dilute Pure / Aqueous Organic Organic Waste Stream (Halogen-Free) Assess->Organic Organic Solvent Mix Neutralize Neutralize with 1M HCl (Dropwise Addition) Dilute->Neutralize CheckPH Verify pH (Target: 7.0) Neutralize->CheckPH CheckPH->Neutralize pH > 7.0 Aqueous Aqueous Waste Stream (EPA D001/D002 Cleared) CheckPH->Aqueous pH = 7.0 EHS EHS Manifest & Pickup Aqueous->EHS Organic->EHS

Workflow for the safe neutralization and disposal of Dicyclopropyl-methylamine waste.

References

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards | Source: National Institutes of Health (NIH) | URL: [Link]

  • Title: RCRA Corrosive Hazardous Waste Criteria | Source: Lion Technology | URL: [Link]

  • Title: How are flammable liquids categorized? | Source: Hazardous Waste Experts | URL: [Link]

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